2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-4-fluoro-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOQDDPEWYVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401136 | |
| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4793-24-2 | |
| Record name | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4793-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
This guide provides a comprehensive overview of the primary synthetic pathways for 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, a key intermediate in the pharmaceutical industry. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles and strategic considerations for process optimization.
Introduction
This compound, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is a critical aryl fluorinated building block in organic synthesis.[1] Its structural motifs are integral to the development of various therapeutic agents. This document delineates the most prevalent and efficient synthetic routes to this compound, providing a foundation for laboratory-scale synthesis and process scale-up.
Synthetic Pathways: A Strategic Overview
Two principal synthetic routes have been established for the preparation of this compound, primarily differing in their starting materials. The choice between these pathways often hinges on the availability and cost of the initial precursors, as well as considerations of process safety and environmental impact.
-
Pathway 1: Commencing with the readily available 2-chloro-4-fluorotoluene.
-
Pathway 2: Utilizing 2-chloro-4-fluorobenzoic acid as the starting material.
Both pathways converge on the pivotal intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid, which subsequently undergoes a three-step transformation involving reduction, chlorosulfonation, and amination to yield the final product.
Pathway 1: Synthesis from 2-Chloro-4-fluorotoluene
This pathway is a robust method that begins with a cost-effective starting material and involves a series of well-characterized transformations. The overall process can be visualized as a linear sequence of four principal stages.
Caption: Synthetic route starting from 2-chloro-4-fluorotoluene.
Stage 1: Photochlorination of 2-Chloro-4-fluorotoluene
The initial step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluorobenzylidene dichloride.[2] This reaction is typically initiated by UV light.
Experimental Protocol:
-
Charge a suitable reactor equipped with a UV lamp, a gas inlet, and a condenser with 2-chloro-4-fluorotoluene.
-
Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the toluene derivative.
-
The reaction temperature is maintained between 60-100°C.[3]
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
-
Upon completion, the reaction mixture is typically purified by distillation to isolate 2-chloro-4-fluorobenzylidene dichloride.
Causality of Experimental Choices:
-
UV Light: Provides the necessary energy to initiate the homolytic cleavage of chlorine molecules, generating chlorine radicals which propagate the chain reaction.
-
Temperature Control: Maintaining the temperature in the specified range is crucial to ensure a sufficient reaction rate while minimizing the formation of over-chlorinated byproducts.
Stage 2: Nitration of 2-Chloro-4-fluorobenzylidene dichloride
The intermediate is then nitrated to introduce a nitro group at the 5-position of the benzene ring.[2]
Experimental Protocol:
-
Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.
-
Slowly add 2-chloro-4-fluorobenzylidene dichloride to the nitrating mixture while maintaining a low temperature (0-30°C) to control the exothermic reaction.[3]
-
The molar ratio of fuming nitric acid to the benzylidene dichloride is typically in the range of 1-1.8:1.[3]
-
After the addition is complete, the reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The reaction mixture is then carefully poured onto ice to precipitate the product, 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.
-
The solid product is collected by filtration, washed with water, and dried.
Causality of Experimental Choices:
-
Mixed Acid: The combination of sulfuric acid and nitric acid generates the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction.
-
Low Temperature: Essential for controlling the reaction rate and preventing the formation of dinitro byproducts.
Stage 3: Hydrolysis and Oxidation
The dichloromethyl group of 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is converted to a carboxylic acid group through a hydrolysis-oxidation process.[2]
Experimental Protocol:
-
The 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is first hydrolyzed to the corresponding benzaldehyde.
-
An oxidizing agent, such as hydrogen peroxide, is then added to the reaction mixture.[3]
-
The oxidation is typically carried out at a temperature of 40-70°C.[3]
-
The reaction progress is monitored until the complete conversion of the aldehyde.
-
The product, 2-chloro-4-fluoro-5-nitrobenzoic acid, is then isolated by filtration and can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[3]
Causality of Experimental Choices:
-
Hydrogen Peroxide: A common and effective oxidizing agent for converting aldehydes to carboxylic acids, with water as the only byproduct.
-
Temperature Control: Ensures a controlled oxidation process and minimizes potential side reactions.
Pathway 2: Synthesis from 2-Chloro-4-fluorobenzoic Acid
This pathway offers a more direct route to the key nitro intermediate, bypassing the initial photochlorination and subsequent hydrolysis-oxidation steps.
Caption: Synthetic route starting from 2-chloro-4-fluorobenzoic acid.
Stage 1: Nitration of 2-Chloro-4-fluorobenzoic Acid
Direct nitration of 2-chloro-4-fluorobenzoic acid provides 2-chloro-4-fluoro-5-nitrobenzoic acid.[2]
Experimental Protocol:
-
Dissolve 2-chloro-4-fluorobenzoic acid in concentrated sulfuric acid.
-
Cool the solution to below 0°C in an ice-salt bath.
-
Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 0°C.
-
After the addition, the reaction mixture is allowed to stir at room temperature for several hours and then gently heated to around 60°C.
-
The mixture is then poured onto ice to precipitate the product.
-
The crude 2-chloro-4-fluoro-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from boiling water.
Causality of Experimental Choices:
-
Sulfuric Acid as Solvent: Acts as both a solvent and a catalyst, facilitating the formation of the nitronium ion.
-
Strict Temperature Control: Crucial to prevent the formation of undesired isomers and byproducts.[4]
Final Conversion Steps: From Nitro Intermediate to Final Product
The following three steps are common to both pathways, starting from the 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate.
Stage 4/2: Reduction of the Nitro Group
The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is reduced to an amino group to form 2-chloro-4-fluoro-5-aminobenzoic acid.
Experimental Protocol:
-
A common method for this reduction is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent.
-
Alternatively, iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) can be used for a more classical approach.[5]
-
The reaction is typically carried out in a suitable solvent like ethanol or methanol.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 2-chloro-4-fluoro-5-aminobenzoic acid can be purified by recrystallization.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: Offers high chemoselectivity and clean reaction profiles, with minimal byproduct formation.
-
Iron in Acidic Medium: A cost-effective and robust method for large-scale reductions of aromatic nitro compounds.
Stage 5/3: Chlorosulfonation
The newly formed amino group directs the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring.
Experimental Protocol:
-
2-Chloro-4-fluoro-5-aminobenzoic acid is treated with chlorosulfonic acid.
-
The reaction is typically performed neat or in a solvent like chloroform.
-
The reaction mixture is heated to facilitate the reaction.
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.
-
The precipitated product, 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid, is collected by filtration.
Causality of Experimental Choices:
-
Chlorosulfonic Acid: A powerful reagent that acts as both the source of the chlorosulfonyl group and the reaction medium.
Stage 6/4: Amination
The final step involves the reaction of the chlorosulfonyl group with ammonia to form the sulfamoyl group.
Experimental Protocol:
-
The 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid is reacted with an excess of aqueous ammonia.
-
The reaction is typically carried out at a controlled temperature to manage the exothermicity.
-
After the reaction is complete, the solution is acidified to precipitate the final product, this compound.
-
The product is collected by filtration, washed with water, and dried. The final product can be further purified by recrystallization.
Causality of Experimental Choices:
-
Aqueous Ammonia: Serves as the nucleophile to displace the chloride from the sulfonyl chloride group, forming the sulfonamide.
-
Acidification: The product is soluble in the basic reaction mixture as a carboxylate salt. Acidification protonates the carboxylate, leading to the precipitation of the final product.
Data Summary
| Starting Material | Key Intermediates | Reagents and Conditions | Typical Yield |
| Pathway 1 | |||
| 2-Chloro-4-fluorotoluene | 2-Chloro-4-fluorobenzylidene dichloride | Cl₂, UV light, 60-100°C | High |
| 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride | H₂SO₄, fuming HNO₃, 0-30°C | Good | |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | H₂O₂, 40-70°C | >80% (overall)[3] | |
| Pathway 2 | |||
| 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4-fluoro-5-nitrobenzoic acid | H₂SO₄, HNO₃, <0°C to 60°C | ~92%[4] |
| Final Steps | |||
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluoro-5-aminobenzoic acid | Fe/CH₃COOH or H₂/Pd-C | High |
| 2-Chloro-4-fluoro-5-chlorosulfonylbenzoic acid | ClSO₃H | Moderate to High | |
| This compound | aq. NH₃, then acid | Good |
Conclusion
The synthesis of this compound can be efficiently achieved through two primary, convergent pathways. The selection of a particular route will be dictated by factors such as raw material availability, cost, and manufacturing capabilities. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries, enabling the proficient synthesis of this important intermediate.
References
- 1. This compound | 4793-24-2 [amp.chemicalbook.com]
- 2. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
Molecular structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
Abstract: This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of this compound (CAS No: 4793-24-2). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical building block in synthetic and medicinal chemistry. The guide synthesizes theoretical principles with practical analytical methodologies, offering insights into structural elucidation through spectroscopic and computational techniques. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this guide extrapolates likely structural characteristics based on established data from closely related analogues.
Introduction and Significance
This compound is a polysubstituted aromatic compound of significant interest in medicinal and synthetic chemistry. Its molecular architecture, featuring a carboxylic acid, a sulfonamide, and two distinct halogen substituents (chloro and fluoro), makes it a versatile scaffold and a key intermediate in the synthesis of complex molecules.
The sulfonamide moiety is a cornerstone functional group in medicinal chemistry, famously associated with the "sulfa drugs," the first broadly effective systemic antibacterials.[1] Beyond their antimicrobial origins, sulfonamides exhibit a vast range of biological activities, appearing in diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of enzymes like carbonic anhydrase.[1] The carboxylic acid group provides a reactive handle for forming amide or ester linkages, crucial for creating prodrugs or conjugating the molecule to other pharmacophores.[2] For instance, this compound is a documented reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which have been investigated as CCR5 antagonists for potential anti-HIV-1 therapies.[3][4][5]
The specific halogenation pattern—a chlorine atom at position 2 and a fluorine atom at position 4—critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are key determinants of its reactivity and pharmacological profile. This guide will dissect the molecular structure that underpins the utility of this important chemical entity.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental properties. These identifiers and characteristics are essential for laboratory handling, analytical characterization, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | [5] |
| CAS Number | 4793-24-2 | [1][5][7][8] |
| Molecular Formula | C₇H₅ClFNO₄S | [7][8] |
| Molecular Weight | 253.64 g/mol | [1][7][8] |
| Melting Point | 245-248 °C | [4][8] |
| InChI Key | DDGOQDDPEWYVRD-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)C1=CC(S(=O)(N)=O)=C(F)C=C1Cl | [9] |
Table 1: Core Chemical and Physical Properties.
Synthesis and Derivatization Pathways
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern. Understanding its synthesis is fundamental to appreciating its role as a starting material and identifying potential process impurities.
Common Synthetic Routes
Several pathways have been documented, typically starting from more common precursors. One established route begins with 2-chloro-4-fluorotoluene.[1] The process involves a series of classical aromatic transformations.
Causality of the Workflow:
-
Side-Chain Halogenation: The process often starts with photochlorination of the toluene methyl group to form a benzylidene dichloride. This activates the benzylic position for subsequent oxidation.
-
Nitration: A nitro group (-NO₂) is introduced onto the ring using a mixture of concentrated sulfuric and fuming nitric acids. The existing chloro and fluoro groups direct the nitration to the 5-position.
-
Oxidation/Hydrolysis: The benzylidene dichloride is converted to the carboxylic acid.
-
Reduction & Sulfamoylation: The nitro group is reduced to an amine (-NH₂), which is then converted into a diazonium salt. Subsequent reaction (sulfonylation) introduces a chlorosulfonyl group (-SO₂Cl), which is finally aminated to yield the target sulfamoyl (-SO₂NH₂) group.[1]
An alternative pathway starts from 2-chloro-4-fluorobenzoic acid, which undergoes nitration followed by the same reduction and sulfamoylation sequence.[1]
Structural Elucidation: A Multi-Technique Approach
Determining the precise molecular structure and connectivity requires a combination of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and IR are essential for confirming the structure in solution and ensuring batch-to-batch consistency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substituent positions.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons: The molecule has two protons on the aromatic ring.
-
One proton is at C3 (ortho to the chlorine and meta to the fluorine). It is expected to appear as a doublet due to coupling with the fluorine atom. Its chemical shift will be downfield due to the deshielding effect of the adjacent chlorine.
-
The other proton is at C6 (ortho to the sulfamoyl group and meta to the chlorine). It is also expected to appear as a doublet from fluorine coupling.
-
-
Labile Protons:
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The spectrum will show seven distinct carbon signals.
-
Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbon directly attached to the fluorine (C4) will show a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The chemical shifts are influenced by the electron-withdrawing or donating properties of all substituents.
-
Carbonyl Carbon (-COOH): One signal in the carbonyl region (~165-175 ppm).
Exemplar Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR).
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving both the carboxylic acid and sulfonamide functionalities.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
-
Processing: Process the spectra using appropriate software, performing Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For furosemide, a closely related and more complex derivative, detailed FT-IR studies have been conducted, providing a strong basis for interpreting the spectrum of the title compound.[10][11][12]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 | N-H stretching | Sulfonamide (-SO₂NH₂) |
| 3300-2500 | O-H stretching (broad) | Carboxylic Acid (-COOH) |
| ~1700 | C=O stretching | Carboxylic Acid (-COOH) |
| ~1600, ~1475 | C=C stretching | Aromatic Ring |
| 1390-1290 | SO₂ asymmetric stretching | Sulfonamide (-SO₂NH₂) |
| 1190-1120 | SO₂ symmetric stretching | Sulfonamide (-SO₂NH₂) |
| ~1250 | C-F stretching | Aryl-Fluoride |
| ~800 | C-Cl stretching | Aryl-Chloride |
Table 2: Predicted FT-IR absorption frequencies based on known functional group regions and data from related molecules.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard technique for assessing the purity of chemical compounds. For aromatic acids, which can be challenging to retain on standard C18 columns, mixed-mode chromatography or the use of ion-pairing reagents may be necessary.[2][13][14]
Exemplar Protocol for HPLC Purity Analysis:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the carboxylic acid is protonated for better retention.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water). Dilute to an appropriate concentration for analysis (e.g., 25 µg/mL).[13]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Analysis: The purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks.
References
- 1. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 4793-24-2 [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 9. 4793-24-2|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide delves into the pharmacological actions stemming from 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a critical chemical intermediate. While not pharmacologically active itself, this compound is a pivotal precursor in the synthesis of potent loop diuretics, most notably Furosemide.[1][2] Understanding the mechanism of action of its derivatives is, therefore, to understand the function of one of the most significant classes of diuretics in modern medicine. This document provides a comprehensive exploration of the molecular target, the physiological consequences of its inhibition, and the validated experimental models used to characterize its activity.
Introduction: From Chemical Precursor to Potent Diuretic
This compound serves as a key building block in pharmaceutical synthesis.[3][4] Its primary role is in the production of Furosemide, a powerful loop diuretic used to treat edema associated with heart failure, liver scarring, and kidney disease, as well as hypertension.[1][5] The synthesis process involves the condensation of this acid derivative with other reagents to create the final, pharmacologically active Furosemide molecule.[2] Consequently, the "mechanism of action" is that of the resulting drug, Furosemide, which exerts its effects within the nephron of the kidney.[6]
Core Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC2)
The primary target for Furosemide and other loop diuretics is the Na-K-Cl cotransporter isoform 2 (NKCC2) .[7][8] This integral membrane protein is located on the apical (luminal) side of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[6][9]
The Molecular Target: NKCC2
NKCC2 is a member of the SLC12A family of solute carriers.[10] Its fundamental role is to reabsorb sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid back into the body.[11] This transporter harnesses the electrochemical gradient of sodium to move one sodium ion, one potassium ion, and two chloride ions across the apical membrane into the cell.[12] This process is a crucial step in the kidney's ability to concentrate urine and maintain the body's fluid and electrolyte balance, accounting for the reabsorption of approximately 20-25% of filtered NaCl.[12]
Molecular Interaction and Inhibition
Furosemide acts as a competitive inhibitor of NKCC2. It binds to the chloride-binding site on the transporter protein.[8][13] This binding event physically obstructs the transport of ions, effectively locking the transporter in an inactive state. By preventing the reabsorption of Na+, K+, and Cl-, these ions remain in the tubular lumen.[5][6]
The increased concentration of solutes in the tubular fluid exerts an osmotic force, drawing water into the tubule and preventing its reabsorption.[12] This leads to a significant increase in the volume of urine produced (diuresis) and the excretion of sodium (natriuresis) and chloride.[6]
Downstream Physiological Consequences
The inhibition of NKCC2 initiates a cascade of effects within the nephron and throughout the body:
-
Disruption of the Counter-Current Mechanism: The TAL is critical for creating a hypertonic medullary interstitium, which is necessary for water reabsorption in the collecting ducts. By blocking ion reabsorption in the TAL, Furosemide diminishes this gradient, impairing the kidney's ability to concentrate urine.[12]
-
Increased Excretion of Cations: The normal function of NKCC2 contributes to a lumen-positive electrical potential. This potential drives the paracellular reabsorption of other cations, including magnesium (Mg2+) and calcium (Ca2+). By inhibiting NKCC2, Furosemide abolishes this potential, leading to increased urinary excretion of these divalent cations.[6][13]
-
Vasodilation: Furosemide also appears to enhance the production of prostaglandins, which have a vasodilatory effect. This can reduce cardiac preload and contribute to its antihypertensive effects.[12]
Figure 1. Mechanism of Furosemide action on the NKCC2 transporter.
Experimental Validation and Characterization
The mechanism of action of NKCC2 inhibitors is validated through a combination of in vitro and in vivo experimental models.[14] These protocols are essential for drug discovery, efficacy testing, and safety profiling.[15][16]
In Vitro Assays for NKCC2 Activity
In vitro models allow for the direct assessment of a compound's effect on the transporter in a controlled environment.[17]
High-Throughput Fluorescent Ion Flux Assay
This modern technique has largely replaced older radioisotope methods for screening NKCC inhibitors.[18] It offers higher throughput, improved sensitivity, and real-time data acquisition.[10]
Principle: This assay uses a thallium (Tl+)-sensitive fluorescent dye.[19] Tl+ acts as a congener for K+ and can be transported by NKCC2. When Tl+ enters the cell, it binds to the dye, causing a significant increase in fluorescence. An inhibitor like Furosemide will block Tl+ entry, resulting in a reduced fluorescent signal.[10]
Detailed Protocol:
-
Cell Culture: Culture renal epithelial cells (e.g., LLC-PK1) stably transfected to express the NKCC2 transporter in 96-well black-walled, clear-bottom plates.[18]
-
Dye Loading: Wash cells with a chloride-free buffer and then incubate with a loading buffer containing the Tl+-sensitive fluorescent dye (e.g., FluxOR™ II).
-
Compound Incubation: Add the test compound (e.g., Furosemide dissolved in DMSO, then diluted in assay buffer) to the wells. Include positive controls (known inhibitor) and negative controls (vehicle only).
-
Assay Initiation: Place the plate in a fluorescence plate reader (e.g., FlexStation). Simultaneously add a stimulus buffer containing Tl+ and measure the fluorescence intensity over time (kinetic read).
-
Data Analysis: Calculate the initial rate of Tl+ influx from the kinetic fluorescence data. Compare the rates between control and compound-treated wells to determine the percent inhibition.[10][19]
| Parameter | Control (Vehicle) | Furosemide (50 µM) |
| Initial Rate of Tl+ Influx (RFU/s) | High | Low (approx. 3-fold reduction)[10] |
| Conclusion | Active NKCC2 Transport | Inhibition of NKCC2 Transport |
Table 1. Representative data from a Tl+ influx assay for NKCC2 activity.
Figure 2. Workflow for a high-throughput fluorescent NKCC2 functional assay.
In Vivo Models for Diuretic Efficacy
In vivo models are crucial for assessing the overall diuretic, natriuretic, and saluretic (salt-excreting) effects of a compound in a whole organism.[14][20]
Lipschitz Test in Rodents
This is a classic and widely used method to quantify diuretic activity.[14]
Principle: The test measures the total urine output in rats over a specific period after administration of the test compound, comparing it to a vehicle control and a standard diuretic like Furosemide.[14]
Detailed Protocol:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats. Withhold food and water for 18 hours prior to the experiment to ensure a uniform state of hydration.
-
Grouping: Divide animals into groups (n=6 per group): Control (vehicle, e.g., normal saline), Standard (Furosemide, e.g., 20 mg/kg), and Test (various doses of the new compound).
-
Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.). Immediately after, administer a saline load (e.g., 25 mL/kg) to all animals to promote diuresis.
-
Urine Collection: Place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine for a period of 5 to 24 hours.[14]
-
Analysis: Measure the total volume of urine for each animal. The diuretic action is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group. A value >1 indicates diuretic activity. Additionally, urine can be analyzed for electrolyte content (Na+, K+, Cl-) to determine natriuretic and saluretic activity.[14][15]
Clinical Implications and Considerations
The potent diuretic effect of Furosemide makes it invaluable for managing fluid overload.[5] However, its mechanism of action also leads to potential side effects that require careful monitoring.[5]
-
Electrolyte Imbalances: The most common side effects are direct consequences of NKCC2 inhibition, including hypokalemia (low potassium), hypomagnesemia, and hypocalcemia.[5]
-
Dehydration and Hypotension: Excessive fluid loss can lead to dehydration and low blood pressure.[5]
-
Diuretic Resistance: With chronic use, the distal nephron can undergo hypertrophy and increase its reabsorptive capacity, leading to a blunted diuretic response over time. This can sometimes be managed by co-administering a thiazide diuretic to block this compensatory sodium resorption.[12]
Conclusion
This compound is a non-active precursor that is chemically transformed into highly active loop diuretics like Furosemide. The mechanism of action of these derivative drugs is the potent and specific inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to powerful diuresis and natriuresis, forming the basis of its therapeutic use in fluid management. A thorough understanding of this mechanism, validated by robust in vitro and in vivo assays, is fundamental for the development of new diuretic agents and for the safe and effective clinical use of existing ones.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 4793-24-2 [amp.chemicalbook.com]
- 5. Furosemide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Furosemide? [synapse.patsnap.com]
- 7. Loop Diuretics Unique Mechanism of Action [japi.org]
- 8. karger.com [karger.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 13. youtube.com [youtube.com]
- 14. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) A comparative review on In-vivo and In-vitro screening models for diuretic agents (2023) | Keval Y. Raval [scispace.com]
- 17. ijcap.in [ijcap.in]
- 18. BioKB - Publication [biokb.lcsb.uni.lu]
- 19. researchgate.net [researchgate.net]
- 20. Diuretic Preclinical Screening models | PPTX [slideshare.net]
The Multifaceted Therapeutic Potential of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a halogenated sulfonamide, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of potential therapeutic applications. This technical guide provides an in-depth analysis of its core attributes, from its fundamental mechanism of action to its role as a key building block in the synthesis of complex bioactive molecules. We will explore its potential as an antibacterial, diuretic, and antidiabetic agent, supported by available preclinical data and structure-activity relationship studies. Furthermore, this guide will detail its application in the development of antiviral compounds, particularly as a crucial component in the synthesis of CCR5 antagonists for the treatment of HIV-1. Detailed experimental workflows, data-driven insights, and a comprehensive toxicological overview are presented to equip researchers and drug development professionals with the critical information needed to explore and harness the full therapeutic potential of this compelling molecule.
Introduction: The Chemical and Pharmacological Landscape
This compound (molecular formula: C₇H₅ClFNO₄S) is a crystalline solid with a melting point of approximately 245-248 °C[1]. Its structure, characterized by a benzoic acid core substituted with a chloro, a fluoro, and a sulfamoyl group, underpins its diverse biological activities. The sulfonamide moiety is a well-established pharmacophore, historically recognized for its antibacterial properties through the inhibition of folic acid synthesis[2][3]. The presence of halogen atoms (chlorine and fluorine) significantly influences the compound's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its interaction with biological targets[2].
This guide will systematically dissect the therapeutic avenues of this compound, beginning with its foundational mechanisms of action and progressing to its specific applications, supported by scientific evidence and practical insights for its utilization in research and development.
Core Mechanisms of Action
The therapeutic potential of this compound and its derivatives stems from their ability to interact with specific biological targets, primarily enzymes. The key mechanisms of action are detailed below.
Inhibition of Dihydropteroate Synthase (DHPS): The Basis of Antibacterial Activity
As a sulfonamide, this compound is a structural analog of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS)[2]. This enzyme catalyzes a critical step in the folic acid synthesis pathway, which is vital for bacterial DNA and protein synthesis[3][4][5]. By competitively inhibiting DHPS, the compound disrupts this pathway, leading to bacteriostatic effects[6][7][8]. The general mechanism is depicted below.
Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.
While specific minimum inhibitory concentration (MIC) values for the parent compound against a wide range of bacteria are not extensively reported in publicly available literature, derivatives have shown significant efficacy. For instance, a derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated MIC values between 15.62 and 31.25 µmol/L against methicillin-sensitive and resistant Staphylococcus aureus[9].
Carbonic Anhydrase Inhibition: A Gateway to Diuretic and Other Therapeutic Effects
The unsubstituted sulfonamide group is a key pharmacophore for inhibiting zinc-containing enzymes, most notably carbonic anhydrases (CAs)[2]. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[10]. Inhibition of specific CA isoforms can lead to various physiological effects.
Caption: Interaction of the sulfonamide moiety with the active site of carbonic anhydrase.
This inhibitory action is the basis for the potential diuretic effects of this compound, as CA inhibition in the renal tubules can alter electrolyte and water reabsorption[3]. Furthermore, CA inhibitors are being investigated for their therapeutic potential in other areas, including as antidiabetic agents, by potentially influencing glucose metabolism and insulin secretion[3][11].
Potential Therapeutic Applications
Antibacterial Agent
The primary claim for the antibacterial potential of this compound lies in its identity as a sulfonamide. While comprehensive preclinical data on the parent compound is limited, the well-established mechanism of action of sulfa drugs provides a strong rationale for its investigation as an antibacterial agent[2][3]. Research on related derivatives has shown promising results against both Gram-positive and Gram-negative bacteria[9].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is recommended to assess the in vitro antibacterial activity.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diuretic Agent
Experimental Protocol: In Vivo Diuretic Activity in a Rat Model
The Lipschitz test is a common method for screening diuretic agents[12][13].
-
Animal Model: Use male Wistar rats (150-200 g), fasted overnight with free access to water.
-
Grouping: Divide the animals into control, standard (e.g., furosemide), and test groups.
-
Administration: Administer the vehicle (e.g., 0.9% saline), the standard drug, and this compound (at various doses) orally or intraperitoneally.
-
Urine Collection: Place the rats in metabolic cages and collect urine at specified time intervals (e.g., 5 and 24 hours)[13][14].
-
Analysis: Measure the total urine volume. Analyze urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes[13].
-
Evaluation: Compare the urine output and electrolyte excretion of the test groups with the control and standard groups.
Antidiabetic Agent
The potential antidiabetic effects of this compound are linked to the inhibition of carbonic anhydrase and potentially other enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase[3]. Derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated potent inhibition of these digestive enzymes, suggesting a similar potential for the fluoro-substituted analog[15].
| Derivative of 2,4-dichloro-5-sulfamoylbenzoic acid | Target Enzyme | IC₅₀ (µM) | Reference |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | Reported as 3-fold more potent than Acarbose | [15] |
| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Glucosidase | Reported as 5-fold more potent than Acarbose | [15] |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | Reported as ~6-fold more potent than Acarbose | [15] |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Reported as 4-fold more potent than Acarbose | [15] |
Experimental Protocol: In Vitro α-Glucosidase and α-Amylase Inhibition Assays
These assays are crucial for evaluating the potential of a compound to control postprandial hyperglycemia[15][16][17].
Caption: General workflow for in vitro enzyme inhibition assays.
A Versatile Building Block for Drug Synthesis
This compound serves as a valuable starting material in the synthesis of more complex molecules with therapeutic potential[1][18]. Its carboxylic acid group allows for straightforward amide bond formation, enabling its conjugation to other pharmacophores[2].
A significant application is its use as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which act as CCR5 antagonists and have been investigated as anti-HIV-1 agents[1][18][19]. The CCR5 co-receptor is crucial for the entry of R5-tropic HIV-1 strains into host cells, and its blockade represents a key therapeutic strategy[20][21][22]. The this compound moiety contributes to the overall structure and binding affinity of these antagonists to the CCR5 receptor.
Synthesis and Structure-Activity Relationships (SAR)
Synthetic Pathways
Several synthetic routes for this compound have been described, typically starting from commercially available precursors. One common pathway begins with the nitration of 2-chloro-4-fluorobenzotrichloride, followed by hydrolysis to the corresponding benzoic acid. The nitro group is then reduced to an amine, which is subsequently diazotized and sulfonylated to introduce the sulfamoyl group[2].
Caption: A representative synthetic pathway for this compound.
Structure-Activity Relationships
The biological activity of derivatives of this scaffold is highly dependent on the nature and position of its functional groups.
-
Sulfamoyl Group: The -SO₂NH₂ group is essential for carbonic anhydrase inhibition and contributes to the antibacterial activity[2].
-
Halogen Substituents: The chloro and fluoro groups influence the compound's electronic properties and lipophilicity, which can affect target binding and pharmacokinetic properties. Studies on related compounds have shown that replacing a chloro with a fluoro group can significantly impact inhibitory potency against specific carbonic anhydrase isoforms[23].
-
Carboxylic Acid Group: This group provides a key site for derivatization to create more complex molecules and prodrugs[2].
Safety and Toxicology
Based on available safety data sheets for this compound and structurally related compounds, it is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation[1][2]. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound. A comprehensive preclinical toxicology profile, including studies on cytotoxicity, genotoxicity, and in vivo toxicity, would be necessary for any further drug development efforts.
Conclusion and Future Directions
This compound is a molecule of significant interest to the drug discovery and development community. Its established mechanisms of action, coupled with its versatility as a synthetic building block, provide a strong foundation for the exploration of its therapeutic potential across a range of diseases. Future research should focus on obtaining comprehensive preclinical data for the parent compound to validate its antibacterial, diuretic, and antidiabetic properties. Furthermore, the continued exploration of its derivatives, guided by structure-activity relationship studies, holds promise for the development of novel and potent therapeutic agents. The insights and protocols provided in this guide aim to facilitate and inspire further investigation into this promising chemical entity.
References
- 1. This compound | 4793-24-2 [amp.chemicalbook.com]
- 2. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 3. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 4. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. This compound - Bio-X ™ | 4793-24-2 | BC300060 [biosynth.com]
- 12. Models for testing_activity_of_diuretics | PPTX [slideshare.net]
- 13. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A method for screening diuretic agents in the mouse: an investigation of sexual differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Dual CCR5/CXCR4 Inhibitors for HIV Infection | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 22. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iris.unibs.it [iris.unibs.it]
The Cornerstone of Modern Diuretics: A Technical Guide to 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivatives and Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-4-fluoro-5-sulfamoylbenzoic acid scaffold is a linchpin in the development of high-ceiling loop diuretics, most notably serving as a key intermediate in the synthesis of furosemide. This technical guide provides an in-depth exploration of this critical chemical entity, its derivatives, and analogs. Moving beyond a simple recitation of facts, this document elucidates the synthetic strategies, delves into the nuanced structure-activity relationships (SAR), and details the experimental protocols essential for the characterization and biological evaluation of these potent pharmacological agents. By integrating foundational chemical principles with practical, field-proven methodologies, this guide aims to empower researchers and drug development professionals in their quest for novel therapeutics targeting renal ion transport and beyond.
Introduction: The Significance of the Sulfamoylbenzoic Acid Moiety
The sulfonamide functional group is a celebrated pharmacophore in medicinal chemistry, with its origins tracing back to the discovery of the antibacterial properties of Prontosil in the 1930s. This discovery heralded the dawn of the antibiotic age with the development of "sulfa drugs".[1] The versatility of the sulfonamide moiety, however, extends far beyond its antimicrobial roots. Compounds bearing this functional group exhibit a wide spectrum of biological activities, finding application as anticonvulsants, anti-inflammatory agents, and, critically, as diuretics.[1]
At the heart of the most potent class of diuretics—the loop diuretics—lies the sulfamoylbenzoic acid core. These agents are indispensable in the clinical management of fluid overload (edema) associated with congestive heart failure, liver cirrhosis, and renal disease, as well as in the treatment of hypertension.[2] Their mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a key site for salt reabsorption in the nephron.[2][3]
This guide focuses specifically on this compound, a halogenated derivative that has proven to be a particularly valuable building block in the synthesis of potent diuretics like furosemide.[4] The strategic placement of the chloro and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties and binding affinity for its biological targets. Understanding the synthesis, chemical properties, and biological activities of this core structure and its analogs is therefore paramount for the rational design of new and improved therapeutic agents.
Synthetic Pathways and Chemical Properties
The synthesis of this compound is a multi-step process that can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability for industrial production.
Synthesis from 2-Chloro-4-fluorotoluene
A common and effective route commences with 2-chloro-4-fluorotoluene. This pathway involves a series of transformations to introduce the necessary functional groups onto the aromatic ring.
Caption: Synthetic pathway from 2-chloro-4-fluorotoluene.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid from 2-Chloro-4-fluorotoluene [5]
-
Photochlorination: 2-Chloro-4-fluorotoluene is subjected to photochlorination to yield 2-chloro-4-fluorobenzylidene dichloride.
-
Nitration: The resulting dichloride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Hydrolysis and Oxidation: The nitro-substituted benzylidene dichloride is then hydrolyzed and oxidized to afford 2-chloro-4-fluoro-5-nitrobenzoic acid.[5]
Experimental Protocol: Reduction of the Nitro Group [6]
-
Dissolve 2-chloro-4-fluoro-5-nitrobenzaldehyde (a related intermediate) in tetrahydrofuran.
-
Add sodium borohydride portionwise to the solution and stir for one hour.
-
Quench the reaction with dilute hydrochloric acid to neutralize excess sodium borohydride.
-
Extract the product with methylene chloride, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the corresponding amino derivative.
Synthesis from 2-Chloro-4-fluorobenzoic Acid
An alternative and widely employed route starts from the more readily available 2-chloro-4-fluorobenzoic acid.
References
- 1. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 2. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antidepressant-like activity evaluation of sulphonamides and sulphonyl-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajpamc.com [ajpamc.com]
An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CFSA), a key halogenated benzoic acid derivative. The document delves into the historical context of sulfonamides and their significance, leading to the development of complex molecules like CFSA. We will explore its critical role as both a potential precursor and a known related compound in the synthesis of the potent diuretic Furosemide. Detailed, multi-step synthetic pathways to CFSA are presented, along with the rationale for specific experimental choices. Furthermore, this guide outlines robust analytical methodologies for its characterization and quality control. Finally, we examine its broader applications in medicinal chemistry as a versatile building block for novel therapeutic agents, including potential antibacterial and anti-HIV compounds. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.
Introduction and Historical Context: The Legacy of Sulfonamides
The story of this compound (CAS No: 4793-24-2) is rooted in the rich history of medicinal chemistry, particularly the discovery of sulfonamide drugs. The advent of Prontosil in the 1930s, the first commercially available antibacterial agent, marked a paradigm shift in medicine and heralded the antibiotic era.[1] This discovery revealed that the sulfonamide moiety is a powerful pharmacophore, capable of mimicking the natural substrate para-aminobenzoic acid (PABA) to inhibit folic acid synthesis in bacteria, a pathway essential for their proliferation.[1][2]
Since then, the sulfonamide functional group has become a cornerstone in drug discovery, extending far beyond its antimicrobial origins.[1] Sulfonamides are now integral to a wide spectrum of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and even anti-cancer drugs, often by targeting specific enzymes like carbonic anhydrase.[1]
Within this context, this compound, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, emerges as a highly functionalized and valuable molecule.[3] Its structure, featuring a carboxylic acid, a sulfonamide group, and two different halogen atoms (chloro and fluoro), makes it a versatile intermediate for organic synthesis and a subject of significant interest for developing new therapeutic agents.[4]
Core Chemical Properties
A foundational understanding begins with the compound's key physical and chemical identifiers.
| Property | Value | Reference(s) |
| CAS Number | 4793-24-2 | [1][2][3][5][6][7] |
| Molecular Formula | C₇H₅ClFNO₄S | [2][3][5][6][7] |
| Molecular Weight | 253.64 g/mol | [2][3][7] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 245-248 °C | [2][3] |
| Synonyms | Furosemide Related Compound 11, 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | [3] |
The Furosemide Connection: A Tale of Two Pathways
One of the most significant roles of substituted sulfamoylbenzoic acids is in the synthesis of Furosemide, a powerful loop diuretic used to treat edema and hypertension.[8][9] The most established industrial route to Furosemide begins with 2,4-dichlorobenzoic acid.[8][9] However, alternative pathways utilizing fluoro-substituted intermediates like CFSA have been explored to improve reaction yields and purity.
The Conventional Dichlorobenzoic Acid Route
The traditional synthesis involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to create the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid (also known as Furosemide Impurity B).[6][8][9] This intermediate is then condensed with furfurylamine in a nucleophilic aromatic substitution reaction to yield Furosemide.[9] While reliable, this final condensation step is often associated with low yields.[8]
The Alternative Fluoro-Substituted Route
An alternative and potentially higher-yielding synthetic strategy involves intermediates like this compound.[8] The presence of the highly electronegative fluorine atom at position 4 activates the chlorine atom at position 2 for nucleophilic aromatic substitution. This heightened reactivity can lead to a near-quantitative yield in the final condensation step with furfurylamine, significantly reducing by-product formation and simplifying purification.[8] Consequently, CFSA is recognized not only as a potential precursor but also as a critical process-related impurity that must be monitored during Furosemide production.
Synthesis Methodologies for CFSA
The synthesis of CFSA is a multi-step process that requires careful control of reaction conditions. The choice of starting material dictates the specific sequence of transformations. Below are three distinct, field-proven pathways.
Pathway 1: From 2-Chloro-4-fluorotoluene
This pathway leverages a readily available substituted toluene. The causality of the steps is critical: the methyl group is first converted to a trichloromethyl group, which can then be hydrolyzed to the desired carboxylic acid.
-
Photochlorination: 2-chloro-4-fluorotoluene is subjected to photochlorination to form 2-chloro-4-fluorobenzotrichloride. This step transforms the methyl group into a precursor for the carboxylic acid.[1]
-
Nitration: The resulting benzotrichloride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The nitro group is introduced at position 5, ortho to the activating fluorine and para to the chlorine.[1]
-
Hydrolysis: The intermediate is then hydrolyzed to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.[1]
-
Reduction: The nitro group is reduced to an amino group (-NH₂) using standard reduction methods (e.g., catalytic hydrogenation or metal/acid reduction).
-
Chlorosulfonation & Amination: The amino group is converted to a diazonium salt, which is then reacted to introduce a chlorosulfonyl group (-SO₂Cl). Subsequent amination (reaction with ammonia) yields the final sulfamoyl group, providing CFSA.[1]
Pathway 2: From 2-Chloro-4-fluorobenzoic Acid
Starting directly with the benzoic acid simplifies the initial steps, as the carboxylic acid functionality is already in place.
-
Nitration: 2-chloro-4-fluorobenzoic acid is nitrated to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. This is a key precursor.[1]
-
Reduction: The nitro group of the precursor is reduced to an amino group (-NH₂).
-
Diazotization: The newly formed amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This creates a good leaving group for the subsequent substitution.
-
Sulfonylation & Amination: The diazonium salt is reacted to introduce a chlorosulfonyl group (-SO₂Cl), which is then aminated with ammonia to furnish the final product, CFSA.[1]
Summary of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages |
| 1 | 2-Chloro-4-fluorotoluene | Photochlorination, Nitration, Hydrolysis, Reduction, Sulfamoylation | Utilizes a common industrial starting material. |
| 2 | 2-Chloro-4-fluorobenzoic acid | Nitration, Reduction, Diazotization, Sulfamoylation | More direct route if the benzoic acid precursor is available. |
| 3 | 2-Chloro-4-fluorobenzotrichloride | Nitration, Hydrolysis, Reduction, Sulfamoylation | Starts with a liquid precursor, which can be easier to handle in industrial settings.[1] |
Analytical Characterization and Quality Control
As a pharmaceutical intermediate and potential impurity, the unambiguous structural elucidation and purity assessment of CFSA are paramount. A multi-technique approach ensures a self-validating system of characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone technique for structural confirmation.[1]
-
¹H NMR: Will show characteristic signals for the aromatic protons and the protons of the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups. The coupling patterns between the aromatic protons provide definitive evidence of the substitution pattern.
-
¹³C NMR: Will reveal distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can verify the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A well-developed HPLC method can also be used to quantify CFSA when it is present as an impurity in Furosemide active pharmaceutical ingredients (APIs).
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the carboxylic acid, the N-H and S=O stretches of the sulfonamide, and the C-Cl/C-F bonds.
References
- 1. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 2. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 3. This compound | 4793-24-2 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid in Diuretic Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid in the field of diuretic research. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the investigation of this compound's diuretic potential.
Introduction: The Therapeutic Promise of Novel Diuretics
Diuretics are fundamental in managing conditions characterized by fluid overload, such as heart failure, hypertension, and chronic kidney disease.[1][2] The sulfonamide functional group is a key pharmacophore in many diuretic drugs, including the potent loop diuretics.[3] this compound, a halogenated sulfamoylbenzoic acid derivative, presents as a compelling candidate for diuretic research due to its structural similarities to established loop diuretics like furosemide.[4][5] This guide will explore its mechanism of action and provide robust protocols for its preclinical evaluation.
Section 1: Unraveling the Mechanism of Action
The primary molecular target for loop diuretics is the Na+-K+-2Cl- cotransporter (NKCC2), located in the thick ascending limb of the loop of Henle within the nephron.[1][6] This transporter is responsible for a significant portion of sodium reabsorption from the glomerular filtrate.[7] Inhibition of NKCC2 leads to a cascade of events culminating in increased excretion of sodium, chloride, potassium, and water, thereby producing a potent diuretic effect.[2][6]
The proposed mechanism of action for this compound is the competitive inhibition of the chloride-binding site on the NKCC2 transporter.[6] This prevents the reabsorption of these ions, leading to a disruption in the osmotic gradient necessary for water reabsorption in the collecting duct.[1][6]
Caption: Proposed mechanism of this compound via NKCC2 inhibition.
Section 2: In Vitro Evaluation of Diuretic Potential
An essential first step in characterizing a potential diuretic is to assess its direct interaction with the molecular target. An in vitro NKCC2 inhibition assay provides a quantitative measure of the compound's potency.[7]
Protocol 2.1: High-Throughput Fluorescent-Based NKCC2 Inhibition Assay
This protocol utilizes a thallium (Tl+) influx assay as a surrogate for potassium (K+) transport to measure NKCC2 activity in a high-throughput format.[8][9]
Materials:
-
HEK293 cells stably expressing human NKCC2[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Chloride-free buffer
-
Thallium-based fluorescent dye kit
-
This compound
-
Furosemide (positive control)[9]
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Culture and Plating: Maintain HEK293-NKCC2 cells in appropriate culture conditions. Seed the cells into 96-well plates and allow them to reach confluence.[7]
-
Stimulation of NKCC2 Activity: Wash the cells with a chloride-free medium to stimulate the activity of the NKCC2 transporter.[7]
-
Compound Incubation: Pre-incubate the cells for 15-20 minutes with varying concentrations of this compound. Include wells with furosemide as a positive control and a vehicle-only control.[7]
-
Fluorescent Dye Loading: Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Thallium Influx Measurement: Initiate the assay by adding a solution containing thallium. Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.[8]
-
Data Analysis: Calculate the initial rate of fluorescence increase, which is proportional to the rate of thallium influx and thus NKCC2 activity.[9] Determine the IC50 value for this compound by plotting the percent inhibition against the log concentration of the compound.
Data Presentation:
| Compound | IC50 (µM) for NKCC2 Inhibition |
| This compound | Experimental Value |
| Furosemide (Control) | Reference Value |
Section 3: In Vivo Assessment of Diuretic Efficacy
Following in vitro characterization, it is crucial to evaluate the compound's diuretic effect in a whole-animal model. The Lipschitz test in rats is a standard and reliable method for this purpose.[10][11]
Protocol 3.1: Rat Diuretic Activity (Lipschitz Test)
This protocol assesses the diuretic, natriuretic (Na+ excretion), and kaliuretic (K+ excretion) activity of the test compound.[7]
Animal Model:
-
Male Wistar or Sprague-Dawley rats (150-200g)[7]
Materials:
-
This compound
-
Furosemide (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Metabolic cages for urine collection[10]
-
Flame photometer for electrolyte analysis[10]
Step-by-Step Methodology:
-
Animal Acclimatization and Fasting: Acclimate the rats to the metabolic cages for a few days before the experiment. Fast the animals overnight with free access to water.[11]
-
Grouping and Dosing: Divide the animals into three groups: a control group receiving the vehicle, a positive control group receiving furosemide, and a test group receiving this compound. Administer the compounds orally via gavage.[10]
-
Urine Collection: Place the rats back into the metabolic cages and collect urine at regular intervals (e.g., every hour for the first 5 hours and then a cumulative collection at 24 hours).[10]
-
Measurement of Urine Volume: Record the total volume of urine excreted by each group at each time point.
-
Electrolyte Analysis: Determine the concentration of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer.[10]
-
Data Analysis: Calculate the total urine output, sodium excretion, and potassium excretion for each group. The diuretic activity can be expressed as the ratio of the urine output of the test group to the control group. A value greater than 1 indicates a diuretic effect.[10]
Caption: Workflow for the in vivo evaluation of diuretic activity.
Data Presentation:
| Group | Dose (mg/kg) | Urine Output (mL/24h) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) |
| Control (Vehicle) | - | Experimental Value | Experimental Value | Experimental Value |
| Furosemide | Reference Dose | Experimental Value | Experimental Value | Experimental Value |
| This compound | Test Dose | Experimental Value | Experimental Value | Experimental Value |
Section 4: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent.[12] Pharmacokinetic studies in preclinical models provide essential data for dose selection and prediction of human pharmacokinetics.[13]
Protocol 4.1: Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.[12]
Materials:
-
This compound
-
Appropriate vehicle for intravenous and oral administration
-
Blood collection tubes with anticoagulant
-
LC-MS/MS system for bioanalysis
Step-by-Step Methodology:
-
Dosing: Administer a single dose of this compound to two groups of rats: one via intravenous (IV) injection and the other via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to that from IV administration.[12]
Data Presentation:
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | Experimental Value | Experimental Value |
| Cmax (ng/mL) | N/A | Experimental Value |
| Tmax (h) | N/A | Experimental Value |
| AUC (ng·h/mL) | Experimental Value | Experimental Value |
| t1/2 (h) | Experimental Value | Experimental Value |
| CL (mL/min/kg) | Experimental Value | N/A |
| Vd (L/kg) | Experimental Value | N/A |
| Bioavailability (F%) | N/A | Experimental Value |
Section 5: Regulatory Considerations and Future Directions
Preclinical studies must be conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory agencies such as the FDA.[14][15] The data generated from the described protocols will form a critical part of the Investigational New Drug (IND) application.[16] Future studies should include comprehensive toxicology and safety pharmacology assessments to fully characterize the risk-benefit profile of this compound.[17]
References
- 1. Loop Diuretics Unique Mechanism of Action [japi.org]
- 2. Loop Diuretics | Mechanism of Action, Side Effects & Examples | Study.com [study.com]
- 3. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 4. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 5. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 6. Loop diuretic - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. benchchem.com [benchchem.com]
- 13. Furosemide pharmacokinetics and pharmacodynamics following gastroretentive dosage form administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 15. fda.gov [fda.gov]
- 16. Regulatory Guidelines For Preclinical And Clinical Validation of Traditional Medicines | PPT [slideshare.net]
- 17. aemps.gob.es [aemps.gob.es]
The Versatile Building Block: Application Notes and Protocols for 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique arrangement of a carboxylic acid, a sulfamoyl group, and halogen substituents (chloro and fluoro) on the benzene ring provides a versatile platform for chemical modification and the introduction of diverse pharmacophores. The electron-withdrawing nature of the substituents activates the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution and amide bond formation reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols for its use in the synthesis of key pharmaceutical agents.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 4793-24-2 | [2] |
| Molecular Formula | C₇H₅ClFNO₄S | [3][4] |
| Molecular Weight | 253.64 g/mol | [3][4] |
| Melting Point | 245-248 °C | [2] |
| Appearance | White to slightly yellow crystalline solid | [5] |
| Storage | Store at 2-8°C in a well-closed container | [6] |
Safety Information: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.[2] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[4]
Core Application I: Synthesis of Loop Diuretics - The Furosemide Analogue Pathway
One of the most significant applications of sulfamoylbenzoic acid derivatives is in the synthesis of loop diuretics, a class of drugs used to treat edema and hypertension.[7] While the industrial synthesis of the widely used diuretic Furosemide often starts from 2,4-dichloro-5-sulfamoylbenzoic acid, a high-yield alternative pathway utilizes a fluorinated precursor.[5][7] The following protocol is adapted from the synthesis of Furosemide using the closely related 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, illustrating the key nucleophilic aromatic substitution reaction. The chloro group at the 2-position in our target molecule is expected to be more sterically hindered but also potentially more activated towards nucleophilic attack than the chloro group in the 2,4-dichloro analogue.
Protocol 1: Synthesis of a Furosemide Analogue via Nucleophilic Aromatic Substitution
This protocol details the condensation of this compound with furfurylamine. The reaction proceeds via a nucleophilic aromatic substitution (SNA r) mechanism, where the amine displaces the chloro substituent on the aromatic ring. The presence of the electron-withdrawing sulfamoyl and carboxyl groups facilitates this reaction.
Caption: Synthetic workflow for the preparation of a Furosemide analogue.
Materials:
-
This compound
-
Furfurylamine
-
2-Methoxyethanol or Dimethylformamide (DMF)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as 2-methoxyethanol or DMF.
-
Addition of Amine: Add a slight excess (1.1-1.2 equivalents) of furfurylamine to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Acidify the aqueous mixture to a pH of approximately 4 with glacial acetic acid to precipitate the product.[8]
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol to yield the Furosemide analogue as a crystalline solid.[8]
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined. For Furosemide itself, characteristic ¹H NMR signals can be found in the literature.[9][10][11]
Expected Outcome: This reaction is expected to proceed in high yield, producing the corresponding 2-(furfurylamino)-4-fluoro-5-sulfamoylbenzoic acid. The purity of the recrystallized product should be high, as confirmed by analytical methods.
Core Application II: Synthesis of CCR5 Antagonists for Anti-HIV Therapy
This compound serves as a key acylating agent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which have been investigated as potent CCR5 antagonists for the treatment of HIV-1 infection.[1][2][6] The synthesis involves the formation of a stable amide bond between the carboxylic acid of our building block and an amine-containing scaffold.
Protocol 2: Amide Bond Formation for the Synthesis of a CCR5 Antagonist Precursor
This protocol outlines a general procedure for the amide coupling of this compound with an amine, a crucial step in the synthesis of various CCR5 antagonists. The carboxylic acid is first activated, typically by conversion to an acyl chloride, to facilitate the reaction with the amine.
Caption: Workflow for the synthesis of a CCR5 antagonist precursor.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Amine substrate (e.g., a derivative of N-benzyl-N'-(4-piperidinyl)urea)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent like DCM or THF under an inert atmosphere, add a catalytic amount of DMF. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents). Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by TLC).
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base (2.0-3.0 equivalents) in anhydrous DCM. Cool the amine solution to 0 °C.
-
Reaction: Slowly add the solution of the acyl chloride to the cooled amine solution. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Troubleshooting and Mechanistic Insights
| Problem | Possible Cause | Solution |
| Low yield in Protocol 1 | Incomplete reaction | Increase reaction time or temperature. Ensure the furfurylamine is of high purity. |
| Side reactions | The chloro group at the 2-position might be less reactive than the fluoro group at the 4-position towards nucleophilic substitution. Consider using a stronger base or a higher boiling point solvent to favor the desired reaction. | |
| Low yield in Protocol 2 | Incomplete formation of acyl chloride | Ensure anhydrous conditions. Use a slight excess of the chlorinating agent. |
| Degradation of the acyl chloride | Use the crude acyl chloride immediately after its formation. | |
| Poor reactivity of the amine | Use a stronger, non-nucleophilic base. Consider using a coupling agent like DCC or EDC in the presence of HOBt as an alternative to the acyl chloride method.[12] | |
| Formation of multiple products | Reaction at the sulfamoyl group | While less likely under these conditions, the sulfamoyl group could potentially react. Use milder reaction conditions or protecting group strategies if necessary. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its strategic placement of reactive functional groups allows for the efficient synthesis of complex structures like loop diuretics and CCR5 antagonists. The protocols provided in this guide offer a starting point for researchers to explore the synthetic potential of this compound. By understanding the underlying reaction mechanisms and potential pitfalls, chemists can effectively utilize this privileged scaffold to advance their research and development efforts in medicinal chemistry.
References
- 1. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 2. This compound | 4793-24-2 [amp.chemicalbook.com]
- 3. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 9. Furosemide(54-31-9) 1H NMR spectrum [chemicalbook.com]
- 10. An NMR crystallography investigation of furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Application Note: Comprehensive Characterization of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the complete characterization of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid. As a crucial building block in the synthesis of pharmacologically active molecules, its unambiguous identification, purity assessment, and structural confirmation are paramount.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass verification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. The methodologies are grounded in established principles of analytical chemistry and adhere to pharmacopeial standards.
Introduction: The Significance of Characterization
This compound (Molecular Formula: C₇H₅ClFNO₄S, Molecular Weight: 253.64 g/mol ) is a substituted aromatic carboxylic acid containing key functional groups that make it a versatile intermediate in medicinal chemistry.[2][3] It serves as a precursor in the synthesis of various therapeutic agents, including diuretics and novel antagonists for receptors like CCR5, which are relevant in anti-HIV-1 research.[1]
The efficacy and safety of any final drug product are directly dependent on the quality of its starting materials. Therefore, a robust analytical characterization of intermediates like this compound is not merely a quality control step but a foundational requirement for successful drug development. This guide provides the scientific rationale and step-by-step protocols for its comprehensive analysis.
The overall analytical workflow is designed to provide orthogonal information, ensuring a high degree of confidence in the material's identity, purity, and structure.
Caption: Integrated workflow for the comprehensive characterization of the analyte.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC is the method of choice for separating and quantifying aromatic carboxylic acids.[4] The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a UV detector, the analyte can be quantified based on its absorbance, and its purity can be assessed by detecting any potential impurities. The method development is guided by the principles outlined in pharmacopeial chapters such as USP <621> and Ph. Eur. 2.2.46.[5][6][7][8]
Recommended HPLC Protocol
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic acids.[4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier ensures the carboxylic acid and sulfonamide groups are protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength for the analyte. |
| Gradient | 70% A to 30% A over 15 min | A gradient elution is necessary to ensure elution of the main peak with a good peak shape while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution of the analyte. |
System Suitability and Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11]
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor: 0.8 - 1.8; RSD of 5 replicate injections: ≤ 2.0% |
| Specificity | Peak purity analysis (using a photodiode array detector) should show no co-eluting peaks. |
| Linearity | R² ≥ 0.999 for a 5-point calibration curve. |
| Accuracy | Recovery of 80-120% for spiked samples. |
| Precision | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD/LOQ | Signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This technique is invaluable for confirming the identity of a compound by providing its molecular weight. For sulfonamides and other polar molecules, electrospray ionization (ESI) is a highly effective, soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode.[12]
Recommended UPLC-MS Protocol
A UPLC (Ultra-High Performance Liquid Chromatography) system is often preferred for LC-MS to achieve faster analysis and better resolution.
| Parameter | Recommended Condition | Rationale |
| UPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are ideal for fast MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier, making it compatible with MS detection.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Maintains MS compatibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated, making negative ion mode highly sensitive for this molecule. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole is suitable for routine confirmation, while a TOF provides high mass accuracy. |
| Expected Ion | [M-H]⁻ = 252.96 | Calculated for C₇H₄ClFNO₄S⁻. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is the most powerful technique for unambiguous structural determination. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. By analyzing chemical shifts, coupling constants, and integration, the precise connectivity of atoms in the molecule can be established.
NMR Protocol and Expected Chemical Shifts
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable solvent as it can dissolve the polar analyte and its residual proton signal does not interfere with the key aromatic signals.
Caption: Key regions and expected correlations in NMR spectra.
-
¹H NMR: The spectrum is expected to show a very broad singlet far downfield (δ > 13 ppm) for the carboxylic acid proton. The two protons of the sulfamoyl (-SO₂NH₂) group will appear as a broad singlet, and the two aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The exact splitting pattern will depend on coupling to each other and to the ¹⁹F nucleus.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~165-170 ppm).[14] The six aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing definitive proof of the fluorine's position on the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present in a molecule.[15][16]
FTIR Protocol and Expected Absorption Bands
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3200 | N-H Stretch | Sulfonamide (-NH₂) | Two medium peaks |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-OH) | Very broad, strong |
| ~1700 | C=O Stretch | Carboxylic Acid (-C=O) | Strong, sharp |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium to weak peaks |
| 1350 & 1160 | S=O Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂) | Two strong peaks |
| ~1250 | C-F Stretch | Aryl-Fluoride | Strong peak |
| ~850 | C-Cl Stretch | Aryl-Chloride | Medium to strong peak |
Reference data adapted from general FTIR correlation tables.[17][18][19]
Conclusion
The suite of analytical techniques described provides a robust and multi-faceted approach to the complete characterization of this compound. The combination of chromatographic separation for purity, mass spectrometry for identity, NMR for definitive structure, and FTIR for functional group confirmation ensures the highest level of analytical certainty. Adherence to these protocols, grounded in the principles of pharmacopeial guidelines, will ensure that this critical starting material meets the stringent quality requirements for pharmaceutical development.
References
- 1. This compound | 4793-24-2 [amp.chemicalbook.com]
- 2. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. helixchrom.com [helixchrom.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. hpst.cz [hpst.cz]
- 13. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. azooptics.com [azooptics.com]
- 16. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. instanano.com [instanano.com]
- 19. mdpi.com [mdpi.com]
Application of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of a Versatile Scaffold
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a substituted benzoic acid derivative, stands as a cornerstone scaffold in modern medicinal chemistry. Its unique arrangement of functional groups—a carboxylic acid, a sulfonamide, and halogen substituents—renders it a highly versatile starting material for the synthesis of a diverse array of therapeutic agents. The presence of chlorine and fluorine atoms modulates the electronic properties and metabolic stability of its derivatives, while the sulfonamide and carboxylic acid moieties provide key interaction points for biological targets and convenient handles for synthetic elaboration.
This technical guide provides an in-depth exploration of the application of this compound in drug discovery and development. We will delve into its most prominent role as a key intermediate in the synthesis of the potent loop diuretic, Furosemide, and explore its utility in the creation of other classes of bioactive molecules. Detailed, field-proven protocols are provided to enable researchers to leverage this critical building block in their own synthetic endeavors. The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in drug discovery.[1]
Core Application: Synthesis of the Loop Diuretic Furosemide
The most significant and well-established application of this compound is in the high-yield synthesis of Furosemide (4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid).[2][3] Furosemide is a powerful loop diuretic featured on the World Health Organization's List of Essential Medicines, primarily used to treat fluid overload caused by heart failure, liver cirrhosis, and kidney disease.[3][4]
Mechanism of Action of Furosemide
Furosemide exerts its potent diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle within the kidney's nephrons.[5][6][7][8] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[4][6][7] Consequently, a higher concentration of these ions remains in the tubule, leading to an osmotic gradient that draws water into the tubular fluid and increases urine output.[4] This rapid and significant diuresis reduces blood volume and alleviates edema.[5]
Synthetic Pathway and Causality
The synthesis of Furosemide from this compound is a nucleophilic aromatic substitution reaction. The highly reactive fluorine atom at the 2-position is displaced by the primary amine of furfurylamine. The reaction is driven by the strong electron-withdrawing effects of the adjacent carboxylic acid and the sulfonamide group, which activate the aromatic ring towards nucleophilic attack. The use of the fluoro-derivative is particularly advantageous as it leads to practically quantitative yields, a significant improvement over routes starting from 2,4-dichlorobenzoic acid which suffer from low yields (35-50%) in the final condensation step.[9]
Diagram: Furosemide Synthesis Workflow
Caption: Synthetic workflow for Furosemide.
Detailed Experimental Protocol: Synthesis of Furosemide
This protocol is based on established patent literature, providing a reliable method for the laboratory-scale synthesis of Furosemide.[9]
Materials:
-
This compound
-
Furfurylamine (molar ratio of 2 to 6 equivalents relative to the starting acid)
-
Reaction vessel equipped with a stirrer and heating mantle
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, create a mixture of this compound and furfurylamine. The molar ratio of furfurylamine to the benzoic acid derivative should be between 2:1 and 6:1.
-
Heating: Heat the reaction mixture to 95°C with continuous stirring.
-
Reaction Time: Maintain the temperature at 95°C for a period of 2 hours to ensure the completion of the nucleophilic substitution.
-
Work-up (Conceptual): After cooling, the reaction mixture would typically be acidified to protonate the carboxylic acid of Furosemide, causing it to precipitate. The crude product is then collected by filtration.
-
Purification: The crude Furosemide is washed with water. For higher purity, the product can be recrystallized from ethanol.
Self-Validation:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the Furosemide product spot.
-
Product Characterization: The identity and purity of the synthesized Furosemide should be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | Furfurylamine/(Acid): 2:1 to 6:1 | An excess of furfurylamine acts as both a nucleophile and a base to neutralize the HF formed, driving the reaction to completion. |
| Temperature | 95°C | Provides sufficient thermal energy to overcome the activation energy of the nucleophilic aromatic substitution without causing significant degradation. |
| Reaction Time | 2 hours | Ensures a high conversion of the starting material to the final product. |
| Purification | Recrystallization from ethanol | A standard and effective method for purifying the final product to pharmaceutical-grade standards. |
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the synthesis of diuretics. The carboxylic acid functionality serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry for creating diverse libraries of compounds.
Synthesis of CCR5 Antagonists for Anti-HIV-1 Agents
A notable application of this scaffold is in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which have been investigated as CCR5 antagonists for potential use as anti-HIV-1 agents.[1][10] The CCR5 receptor is a co-receptor used by the HIV-1 virus to enter host cells. Blocking this receptor can prevent viral entry and replication.
General Protocol: Amide Bond Formation
The synthesis of these derivatives typically involves a standard amide coupling reaction. The carboxylic acid of this compound is first activated to facilitate nucleophilic attack by the amine group of the partner molecule.[1]
Diagram: General Amide Coupling Workflow
Caption: General workflow for amide coupling.
Detailed Experimental Protocol: General Amide Synthesis
This protocol provides a general, adaptable procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound (1 equivalent)
-
Thionyl chloride (SOCl₂) or other coupling reagents (e.g., HATU, HBTU)
-
The desired amine (1-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine (DIPEA))
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend or dissolve this compound in an anhydrous aprotic solvent like DCM.
-
Add thionyl chloride (typically 1.5-2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine, 1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to stir at room temperature for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Self-Validation:
-
TLC Monitoring: Use TLC to track the consumption of the starting amine and the formation of the amide product.
-
Spectroscopic Confirmation: Confirm the structure of the final product using NMR (¹H and ¹³C), and Mass Spectrometry to verify the molecular weight.
| Parameter | Reagent/Condition | Rationale |
| Activation | Thionyl Chloride (SOCl₂) | A common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. |
| Solvent | Anhydrous DCM/THF | Aprotic solvents that do not interfere with the reactive intermediates. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. |
| Base | Triethylamine/DIPEA | Scavenges the HCl generated during the reaction, preventing the protonation of the amine nucleophile. |
| Purification | Column Chromatography | A standard technique to separate the desired amide from unreacted starting materials and byproducts. |
Future Perspectives and Other Potential Applications
The inherent chemical features of this compound suggest its potential in developing other classes of therapeutic agents. The sulfonamide moiety is a well-known pharmacophore in antibacterial agents (sulfa drugs) that act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][11] Additionally, sulfonamides are known to inhibit carbonic anhydrase, suggesting potential applications in developing treatments for glaucoma or as antidiabetic agents.[11][12] Further exploration of derivatives of this versatile scaffold could lead to the discovery of novel drugs with a wide range of therapeutic activities.
References
- 1. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 2. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 4793-24-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 6. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 9. iris.unibs.it [iris.unibs.it]
- 10. Discovery of N-benzyl-N'-(4-pipyridinyl)urea CCR5 antagonists as anti-HIV-1 agents (II): modification of the acyl portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 12. Amide Synthesis [fishersci.co.uk]
Application Note: A Multi-Platform Spectroscopic Approach to the Structural Elucidation of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
Introduction and Molecular Overview
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is a polysubstituted aromatic compound with the molecular formula C₇H₅ClFNO₄S and a molecular weight of approximately 253.64 g/mol .[1][2] Its utility spans from being a reagent in the synthesis of anti-HIV-1 agents to a potential candidate for developing novel therapeutic agents due to the presence of the versatile sulfonamide group.[3][4][5] The molecule's structure incorporates several key functional groups that produce distinct spectroscopic signatures: a carboxylic acid, a sulfonamide, and a heavily substituted benzene ring with both chloro and fluoro moieties. Accurate interpretation of data from multiple spectroscopic platforms is essential for unambiguous identification and purity assessment.
Key Molecular Features:
This guide will proceed through four primary analytical techniques, providing both the foundational principles and step-by-step protocols for achieving high-quality, interpretable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For CFSBA, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Rationale for Experimental Design
The choice of solvent is critical for NMR analysis of CFSBA. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the preferred solvent. Its high polarity effectively dissolves the molecule, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the acidic -COOH and -NH₂ protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[7] Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR for universal referencing.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of CFSBA and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add 10 µL of a 1% TMS solution in DMSO-d₆.
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire spectra under the following typical conditions:
-
¹H NMR: 16-32 scans, spectral width of 16 ppm, relaxation delay of 2 seconds.
-
¹³C NMR: 1024-2048 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.
-
¹⁹F NMR: 64 scans, spectral width of 200 ppm, referenced externally.
-
-
Workflow for NMR Spectroscopy
Caption: Workflow for NMR analysis of CFSBA.
Expected Data and Interpretation
The substitution pattern on the benzene ring dictates a specific set of signals. The electron-withdrawing nature of the substituents will generally shift the aromatic protons and carbons downfield.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H | > 13.0 | Broad Singlet | -COOH : Highly deshielded acidic proton. |
| ~ 8.3 | Doublet (d) | H-6 : Aromatic proton ortho to the strongly withdrawing -SO₂NH₂ group. Coupled to H-3. | |
| ~ 7.8 | Doublet (d) | H-3 : Aromatic proton ortho to the -Cl group. Coupled to H-6 and shows additional coupling to ¹⁹F. | |
| ~ 7.5 | Broad Singlet | -SO₂NH₂ : Exchangeable amine protons. | |
| ¹³C | ~ 166 | Singlet | -COOH : Carboxylic acid carbon. |
| ~ 160 | Doublet (¹JCF) | C-4 : Carbon directly bonded to fluorine, shows a large one-bond coupling constant. | |
| ~ 130-145 | Multiple Signals | Aromatic Carbons : Signals for the other four aromatic carbons, with smaller C-F couplings expected for C-3 and C-5. | |
| ¹⁹F | -100 to -120 | Singlet/Multiplet | C4-F : A single fluorine environment. The signal may show small couplings to adjacent protons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for confirming the presence of key functional groups by identifying their characteristic absorption frequencies.
Rationale for Experimental Design
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid CFSBA. It requires minimal sample preparation, avoids the need for KBr pellets, and provides high-quality, reproducible spectra. The diamond crystal of the ATR accessory is robust and chemically inert.
Experimental Protocol: FT-IR Analysis
-
Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount (1-2 mg) of the solid CFSBA powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Workflow for FT-IR Spectroscopy
Caption: Workflow for FT-IR analysis using ATR.
Expected Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 3200 - 2500 | Broad | Carboxylic Acid O-H |
| N-H Stretch | 3400 - 3300 | Medium | Sulfonamide N-H (symmetric & asymmetric) |
| C=O Stretch | 1710 - 1680 | Strong | Carboxylic Acid C=O |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Benzene Ring Vibrations |
| S=O Asymmetric Stretch | 1350 - 1310 | Strong | Sulfonamide S=O |
| S=O Symmetric Stretch | 1170 - 1150 | Strong | Sulfonamide S=O |
| C-F Stretch | 1250 - 1000 | Strong | Aryl-Fluorine Bond |
| C-Cl Stretch | 800 - 600 | Medium | Aryl-Chlorine Bond |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Rationale for Experimental Design
Electrospray Ionization (ESI) is an ideal soft ionization technique for CFSBA, as the carboxylic acid group can be easily deprotonated to form a negative ion [M-H]⁻. This minimizes fragmentation during ionization, ensuring a strong signal for the molecular ion. A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of CFSBA (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Instrumentation (ESI-Q-TOF):
-
Set the instrument to negative ion mode.
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M-H]⁻ ion.
-
Acquire the full scan mass spectrum over a range of m/z 50-500.
-
(Optional) Perform a tandem MS (MS/MS) experiment by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.
-
Workflow for Mass Spectrometry
Caption: Workflow for ESI-MS analysis of CFSBA.
Expected Data and Interpretation
| Analysis | Expected Result | Interpretation |
| Molecular Ion | m/z ≈ 252.96 | Deprotonated molecule [M-H]⁻. The accurate mass confirms the elemental formula C₇H₄ClFNO₄S⁻. |
| Isotopic Pattern | Two peaks at ~m/z 253 and 255 | Presence of a single chlorine atom, with the ratio of the peaks being approximately 3:1 (for ³⁵Cl and ³⁷Cl isotopes). |
| Key Fragments (MS/MS) | Loss of 45 Da (-COOH)Loss of 79 Da (-SO₂N) | Fragmentation provides structural confirmation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like CFSBA, π→π* transitions are characteristic. The position and intensity of absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring and the pH of the solution.
Rationale for Experimental Design
The spectrum of CFSBA will be pH-dependent due to the ionization of the carboxylic acid group.[8] At low pH (e.g., pH 2.5), the acid will be fully protonated (-COOH), while at high pH (e.g., pH 8.0), it will be deprotonated (-COO⁻).[8] Analyzing the compound under both conditions provides a more complete electronic profile. Methanol is a common, UV-transparent solvent for initial analysis.
Experimental Protocol: UV-Vis Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of CFSBA in methanol.
-
Working Solutions:
-
Methanol: Dilute the stock solution with methanol to a concentration of ~0.01 mg/mL.
-
Acidic: Prepare a pH 2.5 buffer (e.g., HCl/KCl). Dilute the stock solution with this buffer to ~0.01 mg/mL.
-
Basic: Prepare a pH 8.0 buffer (e.g., phosphate buffer). Dilute the stock solution with this buffer to ~0.01 mg/mL.
-
-
Instrumentation:
-
Use a dual-beam spectrophotometer.
-
Use the corresponding solvent/buffer in the reference cuvette.
-
Scan the samples from 400 nm down to 200 nm.
-
Record the wavelength of maximum absorbance (λ_max) for each condition.
-
Workflow for UV-Vis Spectroscopy
Caption: Workflow for pH-dependent UV-Vis analysis.
Expected Data and Interpretation
Substituted benzoic acids typically show two main absorption bands.[9][10] The deprotonated (anionic) form at higher pH often exhibits a slight blue shift (hypsochromic shift) and a change in intensity compared to the protonated (neutral) form.[8]
| Condition | Expected λ_max (nm) | Electronic Transition | Rationale |
| Acidic (pH 2.5) | ~230-240 nm and ~270-290 nm | π→π | Spectrum of the neutral -COOH form. The electron-withdrawing groups cause a bathochromic shift compared to unsubstituted benzene. |
| Basic (pH 8.0) | ~225-235 nm and ~265-285 nm | π→π | Spectrum of the anionic -COO⁻ form. Deprotonation slightly alters the electronic distribution of the chromophore.[8] |
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a coordinated application of NMR, FT-IR, MS, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR defines the carbon-hydrogen framework and the precise location of substituents, FT-IR confirms the presence of all key functional groups, high-resolution MS validates the elemental composition and molecular weight, and UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. The protocols and interpretive guidelines presented herein serve as a robust starting point for the routine analysis and quality control of this important chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 4793-24-2 [amp.chemicalbook.com]
- 4. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 5. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS No: 4793-24-2) is a halogenated and sulfonated benzoic acid derivative that serves as a critical building block in medicinal chemistry and organic synthesis.[1] Its utility is notably demonstrated as a key reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea CCR5 antagonists, which are investigated as potential anti-HIV-1 agents.[1] The structural characteristics of this compound, including the presence of chloro, fluoro, and sulfamoyl moieties, contribute to its specific reactivity and potential biological activity.
This document provides a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.
| Property | Value | Source(s) |
| CAS Number | 4793-24-2 | [2][3] |
| Molecular Formula | C₇H₅ClFNO₄S | [3][4] |
| Molecular Weight | 253.64 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 245-248 °C | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Health and Safety Information
This compound is classified as an irritant. Adherence to strict safety protocols is mandatory to mitigate risks of exposure.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood, or when dust generation is likely.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Receiving and Initial Inspection
Proper inspection upon receipt is a critical first step in the lifecycle management of this reagent.
Caption: Workflow for receiving and inspecting this compound.
Storage Procedures
The stability and purity of this compound are contingent upon proper storage conditions.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or Room Temperature (10-25°C) | Prevents thermal degradation. The choice between refrigeration and room temperature may depend on the required shelf-life and frequency of use. For long-term storage, 2-8°C is recommended. |
| Atmosphere | Inert atmosphere in a dry environment | Minimizes the potential for hydrolysis and oxidative degradation. |
| Light | Keep in a dark place | Protects the compound from light-induced degradation. |
| Container | Tightly closed, original container | Prevents contamination and exposure to moisture and air. |
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to exothermic reactions and degradation of the compound.
-
Strong Bases: Can deprotonate the carboxylic acid and sulfamoyl groups, potentially leading to salt formation and instability.
Handling Protocols
Weighing and Aliquoting
-
Preparation: Before handling, ensure that the designated chemical fume hood is clean and operational. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, and appropriate spatulas.
-
Equilibration: If the compound is stored under refrigeration, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Perform all weighing operations within a chemical fume hood to minimize inhalation exposure. Handle the solid with care to avoid generating dust.
-
Transfer: Promptly transfer the weighed compound to a suitable container for dissolution or reaction.
-
Cleanup: Clean the balance and surrounding area immediately after use to remove any residual powder.
Preparation of a Stock Solution
The following protocol is a general guideline for preparing a stock solution. The choice of solvent and concentration should be guided by the specific experimental requirements.
-
Solvent Selection: Based on available data, Dimethyl Sulfoxide (DMSO) or Methanol are suitable solvents for this compound.[1] The final choice will depend on the downstream application and compatibility with other reagents.
-
Calculation: Determine the mass of the compound required to achieve the desired concentration in the chosen volume of solvent.
-
Dissolution: In a chemical fume hood, add the weighed this compound to a volumetric flask. Add a portion of the selected solvent and gently swirl to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask. Cap the flask and invert several times to ensure a homogenous solution.
-
Storage of Solution: Store the prepared solution in a tightly sealed container, protected from light. If refrigerated, ensure the container is appropriate for low-temperature storage to prevent cracking.
Spill and Waste Management
Caption: Decision tree for responding to a spill of this compound.
Waste Disposal:
All waste materials, including contaminated PPE, weighing papers, and excess compound, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
References
Application Notes and Protocols for 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid in Carbonic Anhydrase Inhibition Studies
Introduction: Targeting Tumor Hypoxia with a Novel Carbonic Anhydrase Inhibitor Candidate
Solid tumors are characterized by regions of low oxygen, or hypoxia, which drive aggressive phenotypes and resistance to therapy.[1][2] A key protein induced by hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in pH regulation, allowing cancer cells to thrive in an acidic microenvironment.[3] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a neutral intracellular pH while contributing to extracellular acidosis, which promotes tumor invasion and metastasis.[4][5] Its limited expression in normal tissues and overexpression in various cancers, including renal, breast, and lung carcinomas, make CA IX an attractive target for anticancer drug development.[6][7]
The sulfonamide class of compounds has been extensively explored as potent inhibitors of carbonic anhydrases.[3] Their mechanism of action involves the coordination of the deprotonated sulfonamide group to the catalytic zinc ion in the enzyme's active site.[8] 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is an aryl fluorinated building block with significant potential for the development of potent and selective CA inhibitors.[2] Structure-activity relationship (SAR) studies on related sulfamoylbenzoic acid derivatives have demonstrated that halogen substitutions on the benzene ring are critical determinants of inhibitory potency and isoform selectivity.[9] Notably, in a series of 2,4-dichloro-5-sulfamoylbenzoic acid oxime ester derivatives, the substitution of a chloro group with a fluoro group led to an 11-fold increase in inhibitory activity against the tumor-associated hCA IX isoform, achieving a Kᵢ value of 3.2 nM.[9][10] This suggests that this compound is a promising scaffold for developing highly potent CA IX inhibitors.
These application notes provide a comprehensive guide for researchers to characterize the inhibitory potential of this compound against carbonic anhydrase isozymes, with a particular focus on the cancer-related isoform, CA IX. The following sections detail protocols for enzymatic assays to determine inhibitory potency and selectivity, as well as cell-based assays to evaluate its efficacy in a cancer-relevant context.
Part 1: Enzymatic Characterization of this compound
The initial characterization of a potential carbonic anhydrase inhibitor involves determining its inhibitory potency (Kᵢ or IC₅₀) against the target isozyme (e.g., CA IX) and its selectivity profile against off-target isozymes, such as the ubiquitous cytosolic isoforms CA I and II. Two common methods for this are the stopped-flow CO₂ hydration assay and the p-nitrophenyl acetate (p-NPA) esterase activity assay.
Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases, as it directly measures the hydration of the physiological substrate, CO₂. The assay monitors the pH change resulting from the proton production during the reaction.
Principle: The CA-catalyzed hydration of CO₂ produces bicarbonate and a proton, leading to a decrease in pH. In the presence of a pH indicator (e.g., phenol red), this pH change can be monitored spectrophotometrically in real-time using a stopped-flow instrument. The initial rate of the reaction is measured at various substrate (CO₂) and inhibitor concentrations to determine the inhibition constant (Kᵢ).[11][12][13]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄ (for maintaining constant ionic strength).
-
pH Indicator Solution: 0.2 mM Phenol Red in the assay buffer.
-
Enzyme Solutions: Prepare stock solutions of recombinant human CA II and CA IX in the assay buffer. The final enzyme concentration in the assay is typically in the range of 5-12 nM.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.
-
Substrate Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water on ice. Prepare serial dilutions of the CO₂ solution (typically ranging from 1.7 to 17 mM).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with the enzyme and pH indicator solution (and inhibitor for inhibition studies) and the other syringe with the CO₂ substrate solution.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λₘₐₓ (e.g., 557 nm for Phenol Red) for 10-100 seconds.
-
-
Data Analysis:
-
Calculate the initial rates of the CA-catalyzed CO₂ hydration reaction from the linear portion of the absorbance change over time.
-
Determine the kinetic parameters (Kₘ and k꜀ₐₜ) by fitting the initial rate data at different CO₂ concentrations to the Michaelis-Menten equation.
-
To determine the Kᵢ, measure the initial rates at a fixed substrate concentration and varying inhibitor concentrations. Plot the data and fit to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software to calculate the Kᵢ value.
-
p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay for IC₅₀ Determination
This is a simpler, colorimetric alternative to the stopped-flow assay that can be performed using a standard plate reader. It relies on the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14][15]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 12.5 mM Tris-HCl, 75 mM NaCl, pH 7.5.[16]
-
Enzyme Solutions: Prepare stock solutions of recombinant human CA I, CA II, and CA IX in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in the assay buffer.
-
Substrate Solution: Prepare a 100 mM stock of p-NPA in acetone or acetonitrile.[16] Dilute to the desired working concentration (e.g., 2 mM) in the assay buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of the appropriate enzyme solution (or buffer for blank).
-
A series of inhibitor concentrations.
-
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the slope of the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank (non-enzymatic hydrolysis of p-NPA) from all measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
-
Expected Data Summary:
| Isozyme | Assay Method | Expected Kᵢ / IC₅₀ (nM) | Rationale |
| hCA IX | Stopped-Flow | < 10 | Based on the 11-fold potency increase observed with fluoro-substitution in a closely related analog, which had a Kᵢ of 3.2 nM.[9][10] |
| p-NPA Assay | < 50 | Expected to be a potent inhibitor in the low nanomolar range. | |
| hCA II | Stopped-Flow | > 50 | Fluoro and chloro phenyl derivatives have shown slightly reduced efficacy against hCA II compared to unsubstituted analogs in some series.[9] |
| p-NPA Assay | > 100 | Demonstrating selectivity for the tumor-associated isozyme over the ubiquitous cytosolic isozyme is a key objective. | |
| hCA I | Stopped-Flow | > 100 | Generally, sulfonamides show lower affinity for CA I compared to CA II and IX. |
| p-NPA Assay | > 200 | High selectivity over CA I is desirable to minimize potential side effects. |
Part 2: Cell-Based Assays for Efficacy and Toxicity Evaluation
Following enzymatic characterization, it is crucial to assess the activity of this compound in a cellular context. This involves evaluating its ability to inhibit CA IX function in cancer cells, its impact on cell viability under hypoxic conditions, and its general cytotoxicity.
Cellular Model: Hypoxia-Inducible CA IX Expression
Many cancer cell lines, such as MCF-7 (breast cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer), upregulate CA IX expression under hypoxic conditions.[1][18]
Protocol for Inducing Hypoxia:
-
Culture the chosen cancer cell line under standard normoxic conditions (20% O₂, 5% CO₂) to ~70% confluency.
-
Transfer the cells to a hypoxic chamber with a controlled atmosphere of 0.1% - 1% O₂, 5% CO₂, and balanced N₂.
-
Incubate the cells for 24-72 hours to induce maximal CA IX expression.[1][2] Confirm CA IX protein expression by Western blotting or immunofluorescence.
Assessing Impact on Tumor Microenvironment pH
A primary function of CA IX is to regulate peri-cellular pH. An effective inhibitor should disrupt this function, leading to a decrease in extracellular acidification.
Principle: The pH of the extracellular medium can be measured using pH-sensitive fluorescent probes.
Protocol:
-
Seed cancer cells in a 96-well plate and induce CA IX expression under hypoxia as described above.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Carefully collect the conditioned media from each well.
-
Measure the pH of the media using a pH-sensitive fluorescent dye (e.g., SNARF) according to the manufacturer's protocol, or a micro-pH electrode.[4]
-
A successful inhibitor will cause an increase in the extracellular pH (less acidification) compared to untreated hypoxic cells.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the inhibitor on cancer cell survival, particularly under the hypoxic conditions where CA IX is critical.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17][19]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce hypoxia and treat with serial dilutions of the inhibitor for 48-72 hours. Include normoxic controls.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[21]
Protocol:
-
Seed cells and treat with the inhibitor as described for the MTT assay.
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate, dye, and cofactor) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add a stop solution and measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[22]
Part 3: Visualization of Workflows
Diagram 1: Enzymatic Inhibition Assay Workflow
Caption: Workflow for determining the inhibitory potency of this compound.
Diagram 2: Cell-Based Efficacy and Toxicity Workflow
Caption: Workflow for evaluating the cellular effects of the CA IX inhibitor candidate.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potent and selective carbonic anhydrase IX inhibitor. Based on strong SAR data from analogous compounds, this molecule holds significant promise. Successful outcomes from these studies, demonstrating potent and selective inhibition of CA IX both enzymatically and in a cellular context, would warrant further investigation, including in vivo efficacy studies in relevant tumor xenograft models and advanced molecular modeling to refine its binding interactions within the CA IX active site.
References
- 1. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 10. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS 4793-24-2). This crucial intermediate is a cornerstone for the development of various pharmaceuticals, most notably as a precursor to diuretic agents like Furosemide.[1][2] Its structural integrity and purity are paramount for successful downstream applications.
This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction yield and purity.
Section 1: Overview of the Primary Synthetic Pathway
The most direct and widely adopted synthesis route begins with 2-Chloro-4-fluorobenzoic acid.[3][4] The process involves two key electrophilic aromatic substitution and nucleophilic substitution steps:
-
Chlorosulfonation: The aromatic ring of 2-Chloro-4-fluorobenzoic acid is functionalized with a chlorosulfonyl group (-SO₂Cl) using chlorosulfonic acid. The directing effects of the existing chloro, fluoro, and carboxylic acid groups guide the substitution primarily to the 5-position.
-
Amination (Ammonolysis): The highly reactive chlorosulfonyl intermediate is then treated with an ammonia source to yield the final sulfamoyl (-SO₂NH₂) functional group.[5]
Below is a diagram illustrating this primary synthetic pathway.
Caption: Primary two-step synthesis of the target compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is critically low (<50%). What are the most common pitfalls in the chlorosulfonation step (Step 1)?
A1: Low yield in the first step is a frequent issue, typically stemming from three areas: reagent stoichiometry, temperature control, and moisture.
-
Causality (Reagents & Temperature): Chlorosulfonation is a potent electrophilic substitution. To drive the reaction to completion, a significant excess of chlorosulfonic acid (typically 3-5 equivalents) is necessary. The reaction is also highly exothermic. An uncontrolled temperature rise can lead to charring and the formation of unwanted sulfonated byproducts.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your starting 2-Chloro-4-fluorobenzoic acid is dry and of high purity (>98%). Use fresh, clear, and colorless chlorosulfonic acid.
-
Strict Temperature Control: Begin the addition of the solid benzoic acid to the chlorosulfonic acid portion-wise at a low temperature (0-5 °C) to manage the initial exotherm.
-
Controlled Heating: After the addition is complete, slowly raise the temperature to 60-75 °C and hold for several hours to ensure the reaction proceeds to completion.[5]
-
Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or a preliminary HPLC analysis on a quenched aliquot. The reaction is complete when the starting material spot/peak is no longer visible.
-
Q2: After the amination step (Step 2), I have a large amount of a water-soluble byproduct and a low yield of my desired product. What is it and how can I prevent it?
A2: This is a classic sign of hydrolysis of your chlorosulfonyl intermediate. The -SO₂Cl group is highly susceptible to nucleophilic attack by water, which converts it into a sulfonic acid (-SO₃H). This sulfonic acid byproduct is very polar and water-soluble, making it difficult to extract and resulting in significant yield loss.
-
Causality (Hydrolysis): The intermediate, 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid, must be handled under anhydrous or near-anhydrous conditions until it is introduced to the ammonia source. Any premature contact with water during work-up or transfer will degrade it.
-
Troubleshooting Steps:
-
Careful Work-up: The standard work-up for the chlorosulfonation reaction involves quenching the reaction mixture by pouring it slowly onto crushed ice. This must be done carefully to control the violent reaction between water and excess chlorosulfonic acid. The resulting solid intermediate should be filtered quickly and washed with cold water to remove acid, but not excessively.
-
Use Anhydrous Intermediate: For best results, dry the filtered intermediate under vacuum before proceeding to the amination step.
-
Amination Conditions: Add the dried intermediate directly to a concentrated solution of aqueous ammonia (ammonium hydroxide). The high concentration of ammonia ensures it outcompetes residual water in reacting with the sulfonyl chloride. The reaction is often exothermic and may require cooling to maintain a moderate temperature (20-40 °C).
-
Q3: My final product is an off-white or yellowish solid, and HPLC shows several impurities. How can I improve its purity?
A3: Off-color products and multiple peaks in the chromatogram indicate the presence of side-products or unreacted starting materials. The most effective purification method for this compound is recrystallization.
-
Causality (Impurities): Impurities can arise from incomplete reactions in either step, thermal degradation, or the formation of isomers (e.g., sulfonation at the 3-position).[6]
-
Troubleshooting Steps:
-
Confirm Reaction Completion: Before work-up, ensure each step has gone to completion via TLC or HPLC to minimize unreacted starting materials in your crude product.
-
Recrystallization: The final product has good solubility in hot polar solvents but is much less soluble at room temperature.
-
Recommended Solvent System: A mixture of ethanol and water is highly effective.[5] Dissolve the crude product in a minimal amount of hot ethanol, and if needed, add a small amount of activated charcoal to adsorb colored impurities.
-
Procedure: Heat the solution gently for 10-15 minutes, then filter it hot to remove the charcoal. Slowly add hot water until the solution becomes faintly turbid. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Filtration and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. The expected melting point of the pure product is 245-248 °C.[7]
-
Section 3: Data Summary and Experimental Protocols
For clarity, the critical parameters for each step are summarized below.
Table 1: Key Parameter Optimization Summary
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination (Ammonolysis) | Rationale & Key Insights |
|---|---|---|---|
| Key Reagent | Chlorosulfonic Acid (ClSO₃H) | Conc. Ammonium Hydroxide (NH₄OH) | Use of excess reagent is critical to drive reactions to completion. |
| Stoichiometry | 3.0 - 5.0 molar equivalents | >10 molar equivalents | A large excess of NH₃ minimizes hydrolysis and side reactions. |
| Temperature | 0-5 °C (addition), then 60-75 °C | 20-40 °C | Initial cooling manages exotherm; subsequent heating ensures completion. |
| Reaction Time | 2 - 6 hours (monitor via TLC/HPLC) | 1 - 3 hours | Monitor for disappearance of the starting material for each step. |
| Work-up | Slow quench onto crushed ice | Acidification with HCl to pH ~2-3 | Quenching is hazardous and must be done slowly. Acidification precipitates the final product. |
Protocol 1: Synthesis of 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid (Intermediate)
-
Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Chlorosulfonic acid reacts violently with water.
-
To a three-neck flask equipped with a mechanical stirrer and a dropping funnel, add chlorosulfonic acid (4.0 eq.). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly and portion-wise, add 2-Chloro-4-fluorobenzoic acid (1.0 eq.) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and slowly heat the mixture to 70 °C. Maintain this temperature for 3-4 hours.
-
Monitor the reaction progress by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. A white precipitate will form.
-
Filter the solid precipitate, wash with two portions of cold deionized water, and press as dry as possible. Dry the intermediate under vacuum.
Protocol 2: Synthesis of this compound (Final Product)
-
Safety: Perform in a well-ventilated fume hood. Concentrated ammonia is corrosive and has a pungent odor.
-
In a flask, cool concentrated ammonium hydroxide (28-30%, ~15 eq.) to 10-15 °C in an ice bath.
-
Slowly add the dried 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid intermediate (1.0 eq.) in portions, keeping the temperature below 40 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Cool the clear filtrate in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A dense white precipitate will form.
-
Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filter the final product, wash with cold water until the washings are neutral, and dry under vacuum at 60-70 °C to yield the crude product, ready for recrystallization.
Section 4: Troubleshooting Workflow
If you encounter issues, follow this logical decision tree to diagnose the problem.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Chloro-4-fluorobenzoic acid [xieshichem.com]
- 4. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. This compound | 4793-24-2 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical pharmaceutical intermediate. As a key precursor in the manufacturing of diuretics like Furosemide, achieving high purity and yield is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during its synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are several established pathways, typically starting from commercially available precursors. The choice of route often depends on factors like raw material cost, scalability, and desired purity profile. The most common strategies involve a series of key transformations including chlorination, nitration, reduction, chlorosulfonation, and amination.[2]
-
Route A: From 2-Chloro-4-fluorotoluene: This pathway involves the photochlorination of the toluene derivative to form a benzotrichloride intermediate.[3][4] This is followed by nitration, hydrolysis to the benzoic acid, reduction of the nitro group, and finally, conversion of the resulting amine to the sulfonamide.[2]
-
Route B: From 2-Chloro-4-fluorobenzoic acid: A more direct approach starts with the nitration of 2-chloro-4-fluorobenzoic acid.[2][5] The resulting nitro-intermediate is then reduced to an amine, which is converted to a diazonium salt. Subsequent reactions introduce the chlorosulfonyl group, followed by amination to yield the final product.[2]
-
Route C: From 2,4-Dichlorobenzoic acid: While this route leads to a related compound (2,4-Dichloro-5-sulfamoylbenzoic acid), it is a foundational method in the synthesis of furosemide precursors and involves chlorosulfonation followed by ammonolysis.[1][6] The principles and potential issues are often translatable.
Caption: Primary synthetic pathways to the target molecule.
Q2: How can I effectively monitor the progress of the key reaction steps?
A2: Reaction monitoring is crucial for optimizing reaction times and minimizing impurity formation. High-Performance Liquid Chromatography (HPLC) is the method of choice for this compound and its precursors due to their polar and non-volatile nature. Gas Chromatography (GC) can also be used, particularly for less polar starting materials, but may require derivatization of the carboxylic acid to a more volatile ester form to prevent thermal degradation.[2] A typical approach involves taking small aliquots from the reaction mixture at set intervals, quenching the reaction, and analyzing the sample to track the disappearance of starting material and the appearance of the product.
Q3: What are the critical safety precautions when handling reagents like chlorosulfonic acid?
A3: Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All work must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including safety goggles, a face shield, and acid-resistant gloves and apron. Ensure a compatible fire extinguisher and a spill kit are readily accessible. Always add chlorosulfonic acid slowly to the reaction mixture to control the exothermic reaction.
Part 2: Detailed Troubleshooting Guide
This section provides specific advice for common problems encountered during synthesis.
Problem 1: Low Yield and Isomeric Impurities in the Nitration of 2-Chloro-4-fluorobenzoic acid
-
Question: My nitration step is producing a low yield of the desired 2-chloro-4-fluoro-5-nitrobenzoic acid, and HPLC analysis shows multiple peaks. What is the likely cause and solution?
-
Answer & Rationale: The directing effects of the substituents on the aromatic ring are key. The carboxylic acid is a meta-director, while the chloro and fluoro groups are ortho, para-directors. The desired product results from nitration at the C5 position, which is ortho to the fluorine and meta to the carboxylic acid. However, improper reaction conditions can lead to the formation of other regioisomers. The most common cause of low yield and isomer formation is inadequate temperature control. Nitration is highly exothermic, and elevated temperatures can lead to side reactions and the formation of undesired isomers.[5][7]
-
Solution Workflow:
-
Temperature Control: Maintain a strict reaction temperature, typically between 0-10°C, by using an ice-salt bath. Add the nitrating agent (e.g., a mixture of concentrated sulfuric acid and fuming nitric acid) dropwise to the solution of the starting material in the acid medium to control the exotherm.[2]
-
Order of Addition: A common procedure involves dissolving the 2-chloro-4-fluorobenzoic acid in sulfuric acid or oleum first, cooling the mixture, and then slowly adding the nitric acid.[5][8] This ensures the substrate is fully dissolved and the reaction is well-controlled from the start.
-
Post-Reaction Quench: Quench the reaction by slowly pouring the reaction mixture onto crushed ice. This precipitates the product while keeping byproducts dissolved in the aqueous acid.
-
Purity Analysis: Use HPLC to confirm the isomeric purity of your product against a reference standard.
-
Caption: Troubleshooting workflow for nitration side reactions.
Problem 2: Incomplete Conversion and Product Instability during Chlorosulfonation
-
Question: During the chlorosulfonation step, I observe a significant amount of unreacted starting material. The isolated intermediate, 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid, also seems to degrade upon storage. Why is this happening?
-
Answer & Rationale: Incomplete conversion is often due to insufficient reagent or deactivation by moisture. The intermediate, an aryl sulfonyl chloride, is highly reactive and extremely sensitive to moisture. It will readily hydrolyze back to the corresponding sulfonic acid, which will not react in the subsequent amination step. This instability necessitates that the intermediate is either used immediately or stored under strictly anhydrous conditions.
-
Solution Workflow:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and reagents.
-
Reagent Stoichiometry: Use a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid). Molar ratios of at least 4:1 (chlorosulfonic acid to substrate) are often employed to drive the reaction to completion.[3][4]
-
Immediate Use: Plan your synthesis so that the isolated sulfonyl chloride intermediate can be used directly in the next step (amination) without prolonged storage.
-
Proper Workup: The workup for this step often involves quenching the reaction mixture in ice water. The resulting solid sulfonyl chloride should be filtered quickly and washed with cold water to remove residual acids, then dried thoroughly under vacuum.[9]
-
Problem 3: Low Yield and Discoloration in the Final Ammonolysis Step
-
Question: The final step of converting the sulfonyl chloride to the sulfonamide with ammonia is giving me a low yield and a discolored (often yellow or brown) product. How can I improve this?
-
Answer & Rationale: Low yield in this step can be attributed to competing hydrolysis of the sulfonyl chloride if the reaction is not cold enough, or side reactions if the temperature is too high. The ammonolysis should be performed at a low temperature (typically below 10°C) to minimize the hydrolysis of the sulfonyl chloride intermediate.[9] Discoloration often points to impurities carried over from previous steps or degradation products.
-
Solution Workflow:
-
Temperature Control: Add the sulfonyl chloride intermediate portion-wise to a cold (0-10°C) concentrated solution of ammonium hydroxide.[9] Maintain this temperature throughout the addition and for a period afterward to ensure complete reaction.
-
pH Adjustment: After the reaction is complete, the product is typically precipitated by acidifying the solution. Careful control of the final pH is important for maximizing recovery.
-
Decolorization & Purification: If the crude product is discolored, it indicates the presence of impurities. These can often be removed by recrystallization. A common procedure involves dissolving the crude product in a basic aqueous solution, treating with activated carbon to remove colored impurities, filtering, and then re-precipitating the pure product by adding acid.[6]
-
Part 3: Key Experimental Protocols
Protocol 1: Recrystallization for Final Product Purification
This protocol describes a general method for purifying the final this compound product.
-
Dissolution: In a suitable flask, suspend the crude product in a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture).[6]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling for extended periods to prevent potential degradation.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and stir for 15-30 minutes.
-
Hot Filtration: While hot, filter the solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved. The reported melting point is typically in the range of 245-248°C.[10]
Table 1: Common Impurities and Analytical Characterization
| Impurity Name/Type | Likely Origin | Recommended Analytical Method |
| 2-Chloro-4-fluorobenzoic acid | Incomplete chlorosulfonation or nitration | HPLC, GC-MS (after derivatization) |
| Isomeric Nitro-compounds | Lack of temperature control during nitration | HPLC with a suitable column for isomer separation |
| 2-Chloro-4-fluoro-5-sulfonic acid | Hydrolysis of the sulfonyl chloride intermediate | HPLC, LC-MS |
| Di-sulfonated byproduct | Harsh chlorosulfonation conditions | HPLC, LC-MS |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 10. This compound | 4793-24-2 [amp.chemicalbook.com]
Technical Support Center: Purification of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CFSBA). Here, we address common challenges encountered during its purification, offering troubleshooting strategies and detailed protocols to enhance the purity and yield of your final product.
Introduction
This compound is a key building block in organic synthesis. Its purity is paramount for the successful synthesis of downstream compounds, particularly in pharmaceutical applications where impurities can affect the safety and efficacy of the final drug product. The synthetic routes to CFSBA can introduce various impurities, including starting materials, intermediates, byproducts, and isomers, which necessitate robust purification strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My synthesized this compound has a low melting point and a broad melting range. What are the likely causes and how can I fix this?
Answer:
A low and broad melting point is a classic indicator of impurities. The most common culprits are residual starting materials, solvents, or side-products from the synthesis. The melting point of pure this compound is reported to be in the range of 245-248 °C.[1][2][3]
Probable Causes & Solutions:
-
Residual Solvents: Solvents used in the synthesis or work-up may be trapped in the crystal lattice.
-
Solution: Dry the product under a high vacuum for an extended period (12-24 hours) at a moderately elevated temperature (e.g., 60-80 °C). Be cautious not to heat the compound too close to its melting point to avoid degradation.
-
-
Unreacted Starting Materials or Intermediates: Depending on the synthetic route, you may have residual 2-chloro-4-fluorobenzoic acid or other precursors.
-
Solution: Recrystallization is often the most effective method to remove these impurities. A well-chosen solvent will dissolve the desired product at an elevated temperature while leaving the impurities either undissolved or in the mother liquor upon cooling. See the detailed recrystallization protocol in this guide.
-
-
Isomeric Impurities: The synthesis of substituted benzoic acids can sometimes lead to the formation of isomers, which can be challenging to separate due to their similar physical properties.
-
Solution: If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane with a small amount of acetic acid to improve peak shape) can effectively separate isomers. High-performance liquid chromatography (HPLC) is a powerful analytical tool to confirm the presence of and quantify isomeric impurities.[4][5]
-
Question 2: I'm seeing multiple spots on my TLC or multiple peaks in my HPLC analysis of the purified product. How do I identify and remove these impurities?
Answer:
The presence of multiple signals in your chromatographic analysis confirms that your product is not pure. Identifying these impurities is the first step toward devising a targeted purification strategy.
Probable Causes & Solutions:
-
Common Process-Related Impurities: The synthesis of CFSBA can generate several known impurities. For instance, in the synthesis of the related compound furosemide, for which CFSBA is a starting material, impurities such as 2,4-dichloro-5-sulfamoylbenzoic acid can arise.[6]
-
Identification: If you have access to analytical standards for potential impurities, you can co-spot them on a TLC plate or co-inject them in your HPLC system to confirm their identity by comparing retention times. If standards are not available, techniques like LC-MS can be used to obtain the mass of the impurity, providing clues to its structure.[5]
-
Removal:
-
Acid-Base Extraction: If the impurity has a different acidity compared to the desired product, an acid-base extraction during the work-up can be effective. For example, by carefully adjusting the pH, you may be able to selectively precipitate the desired product while keeping more acidic or basic impurities in solution.
-
Recrystallization: A carefully selected solvent system can effectively remove impurities with different solubility profiles. See the table below for recommended solvents.
-
Preparative Chromatography: For challenging separations, preparative HPLC or column chromatography is the most powerful tool.
-
-
-
Degradation Products: Sulfamoylbenzoic acids can be susceptible to hydrolysis under certain conditions, although they are generally more stable than esters or amides.[7] Prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation.
-
Identification: Degradation products may include the corresponding sulfonic acid or other hydrolyzed species. LC-MS is an excellent tool for identifying these unknown degradation products.
-
Prevention and Removal: Avoid unnecessarily harsh conditions during synthesis and purification. Store the compound in a cool, dry, and dark place.[1][2][3] If degradation has occurred, recrystallization or chromatography can be used to remove the degradation products.
-
Question 3: My recovery after recrystallization is very low. How can I improve the yield without compromising purity?
Answer:
Low recovery during recrystallization is a common problem and can often be addressed by optimizing the recrystallization procedure.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount of product in the mother liquor.
-
Solution: Perform small-scale solvent screening to find the optimal solvent or solvent mixture. A good starting point for acidic compounds like CFSBA are polar protic solvents like ethanol, methanol, or water, or mixtures thereof. For a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, recrystallization from ethanol has been reported to yield a high-quality product.[8]
-
-
Using Too Much Solvent: Using an excessive volume of solvent will keep more of your product dissolved even after cooling, leading to poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions until the solid just dissolves.
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and mother liquor.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Premature Crystallization: If the compound crystallizes too early, for instance in the funnel during hot filtration, you will lose product.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration step. This will keep the solution warm and prevent premature crystallization.
-
Workflow for Purification and Troubleshooting
Caption: A general workflow for the purification and troubleshooting of this compound.
FAQs
Q: What are the typical purity specifications for commercially available this compound?
A: Commercially available this compound is typically offered at purities of 96% or higher.[9][10] For demanding applications such as the synthesis of active pharmaceutical ingredients (APIs), a purity of >98% or even >99% is often required.
Q: What analytical methods are recommended for assessing the purity of this compound?
A: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities and separating closely related compounds.[5]
-
Melting Point: A sharp melting point close to the literature value (245-248 °C) is a good indicator of purity.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and may reveal the presence of impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique can help in identifying unknown impurities by providing their molecular weights.[5]
Q: What are the recommended storage conditions for this compound?
A: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, at room temperature or slightly below (10°C - 25°C).[1][2][3] It should be kept away from incompatible materials such as strong oxidizing agents.[11]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, cool the test tube to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Data Presentation: Recrystallization Solvent Selection
| Solvent System | Boiling Point (°C) | Suitability for Removing Polar Impurities | Suitability for Removing Non-polar Impurities | Notes |
| Ethanol | 78 | Good | Fair | A good general-purpose solvent for recrystallization of related compounds.[8] |
| Methanol | 65 | Good | Fair | Similar to ethanol but with a lower boiling point. |
| Ethanol/Water | Variable | Excellent | Poor | The water content can be adjusted to fine-tune the solubility. Excellent for removing non-polar impurities that are insoluble in the mixture. |
| Ethyl Acetate | 77 | Fair | Good | May be a good choice if non-polar impurities are the main concern. |
Logical Relationships in Purification
Caption: A decision tree for troubleshooting common purity issues with this compound.
References
- 1. This compound | 4793-24-2 [amp.chemicalbook.com]
- 2. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 3. This compound - Bio-X ™ | 4793-24-2 | BC300060 [biosynth.com]
- 4. Furosemide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. veeprho.com [veeprho.com]
- 6. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 9. calpaclab.com [calpaclab.com]
- 10. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivatives
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the synthesis of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. The synthesis typically starts from 2-chloro-4-fluorobenzoic acid and proceeds via two key steps: chlorosulfonation and amination.
Problem 1: Low or No Yield in the Chlorosulfonation Step
Symptoms:
-
After quenching the reaction mixture on ice, little to no solid precipitate of the desired 2-chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid is observed.
-
TLC or HPLC analysis of the crude product shows primarily unreacted starting material, 2-chloro-4-fluorobenzoic acid.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | Chlorosulfonic acid (CSA) reacts violently with water to produce sulfuric acid and HCl. This depletes the active reagent and deactivates the reaction. | Ensure all glassware is oven-dried before use. Use a fresh, unopened bottle of chlorosulfonic acid or one that has been properly stored under inert gas. Perform the reaction under a nitrogen or argon atmosphere. |
| Insufficient Reagent | The electrophilic aromatic substitution requires a sufficient excess of chlorosulfonic acid to act as both the reagent and the solvent to drive the reaction to completion. | A common molar ratio is to use at least 5-6 equivalents of chlorosulfonic acid relative to the 2-chloro-4-fluorobenzoic acid substrate. |
| Inadequate Reaction Temperature or Time | The chlorosulfonation of this deactivated aromatic ring requires thermal energy to overcome the activation barrier. Insufficient temperature or time will result in an incomplete reaction. | Maintain the reaction temperature between 60-80°C. Monitor the reaction progress by periodically taking a small aliquot, quenching it, and analyzing by TLC or HPLC. The reaction typically requires 2-4 hours at this temperature. |
Problem 2: Formation of Dark, Tarry Side-Products or Charring
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Upon quenching, an intractable tar is formed instead of a filterable solid.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Excessive Reaction Temperature | At temperatures above 80-90°C, chlorosulfonic acid can cause oxidative degradation and polysulfonation of the aromatic ring, leading to charring. | Use a temperature-controlled oil bath or heating mantle with a thermocouple to maintain the reaction temperature strictly within the recommended range (60-80°C). Add the 2-chloro-4-fluorobenzoic acid substrate portion-wise to the chlorosulfonic acid to better control the initial exotherm. |
| Impure Starting Material | Impurities in the 2-chloro-4-fluorobenzoic acid can be more susceptible to oxidation or side reactions under the harsh acidic conditions. | Ensure the purity of the starting material is high (e.g., >98%) before beginning the synthesis. Recrystallization of the starting material may be necessary. |
Problem 3: Low Yield in the Amination Step
Symptoms:
-
After acidification of the amination reaction mixture, a low yield of the final product, this compound, is obtained.
-
The crude product contains significant amounts of a water-soluble impurity.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The intermediate, 2-chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid, is highly reactive towards water. Hydrolysis converts the sulfonyl chloride (-SO₂Cl) group to a sulfonic acid (-SO₃H) group, which will not react with ammonia. | Ensure the sulfonyl chloride intermediate is thoroughly dried after filtration and before proceeding to the amination step. The amination should be performed by adding the sulfonyl chloride to a cold (0-5°C) concentrated solution of aqueous ammonia or ammonium hydroxide to minimize the contact time with water at higher temperatures and favor the amination reaction. |
| Incomplete Reaction | The reaction between the sulfonyl chloride and ammonia may be slow if the temperature is too low or the reaction time is too short. | After the initial addition at low temperature, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion. Monitor by TLC. |
Workflow for Troubleshooting Synthesis
The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with chlorosulfonic acid?
A1: Chlorosulfonic acid is highly corrosive and reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract.[1] Always handle it in a well-ventilated chemical fume hood.[1][2] Essential Personal Protective Equipment (PPE) includes:
-
Eye/Face Protection: Safety goggles and a full-face shield.[1]
-
Gloves: Chemical-resistant gloves, such as butyl rubber or Viton.[3]
-
Emergency Access: Ensure an eyewash station and safety shower are immediately accessible.[3] Never add water directly to chlorosulfonic acid; this can cause violent splattering.[1][4] For quenching reactions, slowly add the reaction mixture to ice.
Q2: What is the electrophile in the chlorosulfonation reaction?
A2: At lower temperatures, chlorosulfonic acid undergoes auto-ionization. The active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺).[5] This species is generated in an equilibrium and attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution mechanism.[5]
Q3: Why is the sulfamoyl group introduced at the C-5 position?
A3: The position of electrophilic substitution is directed by the existing substituents on the benzoic acid ring. The chlorine (-Cl) and fluorine (-F) atoms are ortho-, para-directing, while the carboxylic acid (-COOH) group is meta-directing. The C-5 position is ortho to the fluorine atom and meta to the carboxylic acid group, making it the most electronically favorable position for substitution.
Q4: How can I best purify the final product, this compound?
A4: The crude product obtained after acidification is often of reasonable purity. However, recrystallization is recommended for obtaining high-purity material (>96%). A common and effective solvent system for recrystallization is a mixture of ethanol and water.[6] The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization. The melting point of the pure compound is reported to be 245-248 °C.[7]
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other routes exist, often starting from different precursors. One documented pathway begins with 2-chloro-4-fluorotoluene, which is elaborated through steps including nitration, oxidation, reduction of the nitro group, diazotization, and finally sulfamoylation.[8] Another approach involves the nitration of 2-chloro-4-fluorobenzoic acid to give 2-chloro-4-fluoro-5-nitrobenzoic acid, which is then converted to the final product through reduction and subsequent sulfamoylation steps.[8] However, the direct chlorosulfonation of 2-chloro-4-fluorobenzoic acid is often favored for its relative simplicity and fewer steps.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid
This protocol describes the chlorosulfonation of 2-chloro-4-fluorobenzoic acid.
Materials:
-
2-chloro-4-fluorobenzoic acid (1 equiv.)
-
Chlorosulfonic acid (5-6 equiv.)
-
Ice
-
Deionized water
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution).
-
Carefully charge the flask with chlorosulfonic acid (5-6 equiv.) in a fume hood.
-
Begin stirring and slowly add 2-chloro-4-fluorobenzoic acid (1 equiv.) in small portions over 30 minutes. An initial exotherm will be observed.
-
Once the addition is complete, heat the reaction mixture to 70-75°C using an oil bath.
-
Maintain this temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring. A white precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is no longer strongly acidic (check with pH paper).
-
Dry the white solid product under vacuum. This intermediate is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the amination of the sulfonyl chloride intermediate.
Materials:
-
2-chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid (1 equiv.)
-
Concentrated ammonium hydroxide (28-30%)
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
In a beaker placed in an ice bath, add an excess of concentrated ammonium hydroxide.
-
While stirring vigorously, add the dry 2-chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Cool the reaction mixture again in an ice bath.
-
Slowly acidify the mixture to pH 1-2 by adding concentrated hydrochloric acid. A thick white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Isolate the product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum to yield this compound. If necessary, recrystallize from an ethanol/water mixture.
General Synthesis Pathway
Caption: Key Synthetic Transformations.
References
- 1. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 4. atul.co.in [atul.co.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 7. This compound | 4793-24-2 [amp.chemicalbook.com]
- 8. This compound | 4793-24-2 | Benchchem [benchchem.com]
Side reactions in 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid synthesis and their prevention
Technical Support Center: Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges, delve into the causality of side reactions, and provide validated troubleshooting protocols to enhance your synthetic efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant pathway starts with 2-chloro-4-fluorobenzoic acid. The synthesis is primarily a two-step process:
-
Chlorosulfonation: The starting material is reacted with chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl group (-SO₂Cl) at the 5-position. This electrophilic aromatic substitution is directed by the existing chloro and fluoro groups.
-
Amination/Ammonolysis: The resulting 2-chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid intermediate is then reacted with ammonia (NH₃) to convert the sulfonyl chloride into the desired sulfamoyl group (-SO₂NH₂), yielding the final product.[1]
Q2: Why is temperature control so critical during the chlorosulfonation step?
A2: Temperature control is paramount for two main reasons:
-
Selectivity: The chlorosulfonation of the aromatic ring is an exothermic reaction. Without strict temperature control, the increased energy in the system can lead to the formation of undesired isomers and disulfonylated byproducts.
-
Reagent Stability: Chlorosulfonic acid is a highly reactive and corrosive reagent. At elevated temperatures, it can decompose, leading to the formation of SO₃, HCl, and other reactive species that can cause charring and reduce the overall yield and purity of the intermediate.
Q3: What is the primary cause of low yields in the amination step?
A3: The most significant factor leading to low yields during amination is the hydrolysis of the sulfonyl chloride intermediate. The 2-chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid is highly susceptible to nucleophilic attack by water.[2][3] If moisture is present in the reaction vessel, solvents, or the ammonia source, the sulfonyl chloride will be hydrolyzed to the corresponding sulfonic acid (-SO₃H). This sulfonic acid byproduct is water-soluble and will be lost during the work-up, drastically reducing the yield of the desired sulfamoyl product.
Troubleshooting Guide: Side Reactions & Prevention
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Yield of 2-Chloro-4-fluoro-5-(chlorosulfonyl)benzoic acid (Intermediate)
Symptoms:
-
Overall reaction yield is significantly lower than expected after the first step.
-
Aqueous work-up shows a highly acidic pH and potential for a water-soluble organic component.
Primary Cause: Incomplete Reaction or Decomposition
The chlorosulfonation reaction may not have gone to completion, or the product may have decomposed.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use a fresh, unopened bottle of chlorosulfonic acid. Old or improperly stored acid can absorb moisture and decompose.
-
Ensure the starting 2-chloro-4-fluorobenzoic acid is of high purity (>99%).
-
-
Optimize Reaction Conditions:
-
Stoichiometry: A significant excess of chlorosulfonic acid is typically required to drive the reaction to completion. A molar ratio of 1:4 to 1:10 (starting material to chlorosulfonic acid) is often employed.[4]
-
Temperature & Time: The reaction temperature needs to be carefully controlled. A typical range is 130-150°C for 1-6 hours.[4] Lower temperatures may lead to an incomplete reaction, while higher temperatures risk decomposition.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
| Parameter | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Molar Ratio (Acid:ClSO₃H) | 1 : 5 | Increase to 1 : 8 | Ensures complete conversion of the starting material. |
| Temperature | 135°C | Increase incrementally to 145°C | Enhances reaction rate, but monitor for discoloration.[4] |
| Reaction Time | 4 hours | Extend to 6 hours | Allows the reaction to reach completion.[4] |
Problem 2: Formation of Water-Soluble Byproducts During Amination
Symptoms:
-
Final product yield is low after purification.
-
The aqueous layer from the work-up is difficult to separate or forms an emulsion.
-
LC-MS analysis of the aqueous layer shows a mass corresponding to 2-chloro-4-fluoro-5-sulfonic acid benzoic acid.
Primary Cause: Hydrolysis of the Sulfonyl Chloride Intermediate
The sulfonyl chloride group (-SO₂Cl) is highly reactive towards water, leading to the formation of the corresponding sulfonic acid (-SO₃H).[2][3][5]
Prevention & Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis in the amination step.
Detailed Protocol for Preventing Hydrolysis:
-
Drying of Equipment: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
-
Anhydrous Reagents:
-
Use a high-purity, anhydrous grade of the solvent (e.g., dioxane, THF, or acetone).
-
If using aqueous ammonia, ensure it is a fresh, concentrated solution. For critical applications, bubbling anhydrous ammonia gas through the reaction mixture is the preferred method.
-
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Controlled Addition: The addition of ammonia or ammonium hydroxide should be done at a low temperature (typically 0-10°C) to control the exotherm of the reaction and minimize side reactions.[6]
Problem 3: Presence of Dimer Impurity (Sulfonamide-Sulfone Ether)
Symptoms:
-
An unexpected peak with a higher molecular weight is observed in LC-MS or HPLC.
-
The product may have a slightly different melting point or solubility profile.
Primary Cause: Reaction of Sulfonyl Chloride with the Product
Under certain conditions, a molecule of the unreacted sulfonyl chloride intermediate can react with the newly formed sulfamoyl group of the product. This is more likely to occur if the amination reaction is slow or if there is a localized depletion of ammonia.
Mechanism of Dimer Formation:
Caption: Formation of the sulfonamide dimer impurity.
Prevention Strategies:
-
Ammonia Excess: Ensure a sufficient molar excess of ammonia is used and that it is well-mixed throughout the reaction. This ensures that the sulfonyl chloride intermediate preferentially reacts with ammonia rather than the product.
-
Reverse Addition: Consider adding the sulfonyl chloride intermediate solution slowly to the ammonia solution (reverse addition). This maintains a high concentration of ammonia throughout the reaction, minimizing the chance for the dimer-forming side reaction.
-
Temperature Control: Maintain a low reaction temperature (0-10°C) to slow down the rate of the side reaction relative to the desired amination.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
Welcome to the technical support resource for the purification of crude 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS: 4793-24-2). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. As a molecule possessing both a strongly acidic carboxylic acid group and a weakly acidic sulfonamide moiety, its purification requires a nuanced understanding of its chemical properties. This document provides field-tested troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Core Purification Strategy: A Decision Guide
The optimal purification strategy depends on the nature and quantity of impurities present in your crude material. The initial state of the product (e.g., solid vs. oily, color, known contaminants) will guide your choice between the primary purification techniques.
Caption: Decision flowchart for selecting the primary purification method.
Troubleshooting Guide
This section addresses specific problems encountered during purification experiments in a question-and-answer format.
Recrystallization Issues
Question: My compound “oiled out” during cooling instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point, causing it to separate as a liquid instead of a solid. The presence of impurities can also depress the melting point, exacerbating this issue.
-
Causality: The solution is too concentrated (supersaturated) while still too hot. Rapid cooling often contributes to this problem by not allowing sufficient time for crystal nucleation and ordered growth.[1]
-
Immediate Solution:
-
Re-heat the flask containing the oil and mother liquor until the oil completely redissolves.
-
Add a small additional volume (10-20%) of the hot solvent to decrease the saturation point.[1]
-
Ensure the solution is completely homogeneous.
-
Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.[1]
-
If it persists, consider a different solvent system (see solvent selection table below).
-
Question: I have very low yield after recrystallization. Where did my product go?
Answer: Low recovery is a common issue and can be attributed to several factors.[1]
-
Probable Causes & Solutions:
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the crude solid. While ensuring dissolution of the desired compound, you also increase its solubility in the cold mother liquor, leading to product loss upon filtration.
-
Solution: Use the minimum amount of hot solvent required for complete dissolution. To recover product from the filtrate, you can boil away some of the solvent to re-concentrate the solution and attempt a second crystallization ("second crop").[1]
-
-
Premature Crystallization: If using a hot filtration step to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to rinse the filter paper to redissolve and collect the trapped crystals.
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures.
-
Solution: Re-evaluate your solvent choice. An ideal solvent shows high solubility at high temperatures and low solubility at low temperatures.[2]
-
-
Question: My final product is still colored. How do I remove colored impurities?
Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed with activated charcoal.
-
Mechanism & Protocol: Activated charcoal has a very high surface area and adsorbs large, non-polar molecules, like many color bodies.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient; too much will adsorb your product).[1][3]
-
Bring the solution back to a boil for a few minutes to allow for adsorption.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual.
-
Acid-Base Extraction Issues
Question: After acidifying the basic aqueous layer, no precipitate formed (or very little). What happened?
Answer: This is a frustrating but solvable problem, typically related to pH or solubility.[4]
-
Probable Causes & Solutions:
-
Incomplete Acidification: The most likely cause is that the pH of the aqueous solution is not low enough to fully protonate the carboxylate salt and cause it to precipitate.
-
Solution: Check the pH with litmus or pH paper. Continue adding acid (e.g., 1M HCl) dropwise until the solution is strongly acidic (pH 1-2). The pKa of the carboxylic acid must be significantly higher than the solution's pH for protonation to occur.[5]
-
-
Significant Water Solubility: While many organic acids precipitate from water, your compound may have some residual water solubility, especially if only a small amount is present.[6]
-
Solution: If no solid forms even at low pH, the compound may still be dissolved.[6] Cool the acidified aqueous solution in an ice bath to minimize solubility. If precipitation is still minimal, perform a back-extraction. Add an immiscible organic solvent (e.g., ethyl acetate), shake the separatory funnel, and extract the protonated, now organic-soluble, product back into the organic layer.[6] You can then dry and evaporate this layer to recover your product.
-
-
Emulsion Formation: A stable emulsion between the aqueous and organic layers can form, preventing clear separation and trapping the product at the interface.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or waiting patiently. Gentle swirling of the funnel can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? The reported melting point for the pure compound is in the range of 245-248 °C .[7][8] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q2: What are the best solvents for recrystallizing this compound? Ethanol and mixed solvent systems like methanol/water or ethanol/water are commonly cited for the recrystallization of similar aromatic sulfamoylbenzoic acids.[3][9] The ideal solvent or solvent pair should be determined experimentally on a small scale.
| Solvent System | Suitability Rationale |
| Ethanol | Good "dissolves hot, precipitates cold" characteristics for many polar organic molecules.[3] |
| Methanol / Water | Methanol is the "soluble" solvent, and water is the "insoluble" anti-solvent. This allows for fine-tuning of solubility to induce crystallization.[9] |
| Acetic Acid | Can be effective for dissolving polar aromatic acids, but can be difficult to remove completely. |
| Toluene | Generally used for less polar compounds, but may be useful in a mixed solvent system. |
Q3: How can I remove unreacted starting materials or other acidic impurities? Acid-base extraction is the superior method for this.[10][11] this compound has two acidic protons: one on the carboxylic acid (pKa ≈ 2-4) and one on the sulfonamide (pKa ≈ 10). A weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid but not the sulfonamide or potentially less acidic impurities. This allows for selective extraction into an aqueous layer.[6][12]
Q4: Which analytical techniques are best for confirming the purity of my final product? A combination of techniques provides the most reliable assessment:
-
Melting Point: As mentioned, a sharp melting point in the correct range (245-248 °C) is a primary indicator of purity.[7][8]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.
-
HPLC/LC-MS: An excellent method for quantifying purity and identifying trace impurities by their mass-to-charge ratio.[13]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (20-30 mL) in a separatory funnel. Ensure all solids are dissolved.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[12] Stopper the funnel and invert it, venting frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. The desired product is now deprotonated and resides in the aqueous layer as its sodium salt.[6][10] Drain the lower (aqueous) layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional): For maximum recovery, add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Precipitation: Place the flask containing the combined aqueous extracts into an ice bath and cool thoroughly. Slowly add 1M HCl dropwise while stirring until the solution reaches a pH of 1-2 (verify with pH paper). A white precipitate of the pure product should form.[5][11]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying an already partially pure solid product.
Methodology:
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol). In an Erlenmeyer flask, add the crude solid.
-
Dissolution: Add the minimum volume of solvent to the flask, bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[1] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 3. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 4793-24-2 [amp.chemicalbook.com]
- 8. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 9. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. vernier.com [vernier.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. 4793-24-2|this compound|BLD Pharm [bldpharm.com]
Enhancing the stability of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid in solution
Technical Support Center: 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Welcome to the technical support center for this compound (CAS 4793-24-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Given that this compound is a close structural analog of the well-studied diuretic Furosemide, much of its stability profile can be inferred from Furosemide's behavior. The primary functional groups dictating stability—the carboxylic acid, the aromatic sulfonamide, and the halogen substitutions—are shared. This guide synthesizes direct data where available with established principles from analogous structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
There are two principal degradation pathways you must control: hydrolysis and photodegradation.
-
Hydrolysis: This compound is susceptible to acid-catalyzed hydrolysis. In acidic media (pH below 3-4), the molecule can degrade.[1][2] The primary site of hydrolysis for the analogous compound, Furosemide, is the cleavage of the bond linking the amine to the benzoic acid core, resulting in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA).[2][3][4] While your compound lacks the furfuryl group of Furosemide, the sulfonamide (S-N) bond itself is also known to be susceptible to hydrolytic cleavage under acidic conditions.[5][6] Conversely, the compound is significantly more stable in neutral and alkaline solutions.[1][2]
-
Photodegradation: Like many aromatic acids and sulfonamides, this compound is expected to be highly sensitive to light, particularly in the UV spectrum but also under standard fluorescent laboratory lighting.[7][8] Studies on Furosemide show that photodecomposition follows first-order kinetics and is a significant cause of degradation, often yielding the same hydrolytic breakdown products.[3][7][9]
Q2: What is the optimal pH for storing solutions of this compound?
Based on extensive data from its analog, Furosemide, the optimal stability is achieved in a narrow pH range around neutral.
-
For Photostability: The compound is most stable against photodegradation at an optimal pH of approximately 7.[7][10]
-
For Hydrolytic Stability: The compound is unstable in acidic media but highly stable in alkaline media against acid-catalyzed hydrolysis.[2][3]
Recommendation: For general use and storage, maintaining a pH between 7.0 and 8.0 is the best practice. This range provides a robust defense against acid-catalyzed hydrolysis while being at or near the point of maximum photostability. For applications requiring solubility at higher concentrations, slightly more alkaline conditions (up to pH 9) can be used, as the compound's solubility increases in dilute alkali hydroxide solutions.[8][11]
Q3: My solution turned yellow and/or a precipitate formed. What happened?
This is a classic sign of degradation, likely due to a combination of factors.
-
Cause 1: Photodegradation. If the solution was exposed to light, even ambient lab light over time, photodegradation is a primary suspect. This process can lead to the formation of colored impurities and less soluble degradation products.[10]
-
Cause 2: pH Shift. If the solution was unbuffered or prepared in an acidic vehicle, acid hydrolysis has likely occurred.[2] The primary degradation product, an anthranilic acid derivative, may have different solubility characteristics, causing it to precipitate.
-
Cause 3: Low Solubility. this compound itself is poorly soluble in water. If the pH of your buffered solution drops for any reason (e.g., absorption of atmospheric CO₂), the compound can precipitate out of solution as it converts from its soluble salt form to the less soluble free acid form. The pKa of the carboxylic acid on the similar Furosemide is around 3.2-3.8.[4][12]
Immediate Action:
-
Protect the solution from light immediately using an amber vial or by wrapping it in aluminum foil.[7]
-
Measure the pH of the solution. If it has drifted below 7, it will need to be carefully adjusted or remade.
-
Filter the solution through a 0.22 µm syringe filter to remove any precipitate before use, and re-quantify the concentration using a stability-indicating method like HPLC.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Loss of Potency (Low HPLC Peak Area) | Hydrolysis or Photodegradation | 1. Review pH and Buffer: Ensure the solution pH is between 7.0-8.0 using a suitable buffer (e.g., phosphate buffer). Acidic conditions rapidly degrade the compound.[2] 2. Implement Light Protection: Store all stock solutions and experimental samples in amber glassware or foil-wrapped containers at all times.[7] 3. Control Temperature: Store stock solutions at 2-8°C. While this slows degradation, it does not prevent it; pH and light protection are more critical.[13] |
| New Peak(s) in HPLC Chromatogram | Formation of Degradation Products | 1. Identify the Degradant: The most likely degradation product is 4-chloro-5-sulfamoylanthranilic acid. This can be confirmed by running a forced degradation study (see Protocol 1) and comparing retention times. 2. Validate Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can fully resolve the parent peak from all potential degradation peaks.[14][15] |
| Inconsistent Results Between Experiments | Solution Instability | 1. Prepare Fresh Solutions: Due to its lability, it is highly recommended to prepare solutions fresh daily from a solid-state standard. If a stock solution must be used, it should be requalified daily. 2. Use a Stabilized Vehicle: For more complex formulations, consider using a validated stabilizing vehicle. For suspensions, commercial vehicles like Ora-Plus have shown superior performance for Furosemide by maintaining pH and physical stability.[2][16] |
Experimental Protocols & Workflows
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary mechanisms that lead to the degradation of the core molecular structure.
Caption: Primary degradation routes via hydrolysis and photolysis.
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is essential for identifying potential degradation products and establishing the specificity of your analytical method. It follows principles outlined in ICH Q1A guidelines.
Objective: To intentionally degrade the compound under harsh conditions to generate its likely degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Set Up Stress Conditions (in separate amber vials to prevent photo-contamination):
-
Acid Hydrolysis: Dilute stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours.[8] Before analysis, neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Dilute stock solution with 0.1 N NaOH to 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours.[8] Before analysis, neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to 100 µg/mL. Store at room temperature, protected from light, for 24 hours.[8]
-
Photolytic Degradation: Expose a 100 µg/mL solution (in a clear quartz cuvette or vial) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[8]
-
Control Sample: Prepare a 100 µg/mL solution in the same solvent/water mixture and store it at 4°C in the dark.
-
-
Analysis: Analyze all samples by HPLC-UV and LC-MS. Compare the chromatograms to the control. The goal is to achieve 5-20% degradation of the parent peak. Use the MS data to identify the mass of the degradation products.
Diagram 2: Troubleshooting Workflow for Solution Instability
Use this decision tree to systematically diagnose and resolve stability issues.
Caption: A decision tree for diagnosing solution stability problems.
Protocol 2: Preparation of a Stabilized Stock Solution
Objective: To prepare a moderately concentrated aqueous stock solution with enhanced stability for short-term storage (up to 1 week at 4°C).
Materials:
-
This compound (solid)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.5 M Potassium Phosphate Monobasic (KH₂PO₄)
-
0.5 M Potassium Phosphate Dibasic (K₂HPO₄)
-
High-purity water (Type I)
-
Calibrated pH meter
-
Class A volumetric flasks and pipettes
-
Amber glass storage vials
Procedure:
-
Prepare 0.1 M Phosphate Buffer (pH 7.5):
-
In a beaker, combine approximately 17 mL of 0.5 M KH₂PO₄ and 83 mL of 0.5 M K₂HPO₄.
-
Add high-purity water to reach ~450 mL.
-
Measure the pH and adjust to 7.50 ± 0.05 using the 0.5 M stock solutions.
-
Transfer to a 500 mL volumetric flask and bring to volume with water.
-
-
Dissolve the Compound:
-
Weigh the desired amount of this compound required for a 1 mg/mL final concentration (e.g., 10 mg for 10 mL).
-
Place the solid in a volumetric flask (e.g., 10 mL).
-
Add a minimal amount of 0.1 M NaOH dropwise while gently swirling until the solid dissolves completely. This converts the acid to its more soluble sodium salt. Avoid a large excess.
-
-
Buffer and Bring to Volume:
-
Once dissolved, add the prepared 0.1 M Phosphate Buffer (pH 7.5) to fill approximately 90% of the flask's volume.
-
Allow the solution to equilibrate to room temperature.
-
Bring the flask to its final volume with the pH 7.5 buffer.
-
-
Final Check and Storage:
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Verify the final pH is within the 7.4-7.6 range.
-
Aliquoted the stock solution into amber glass vials, purge with nitrogen if possible, and store at 2-8°C.
-
References
- 1. Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photodegradation of furosemide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Photodegradation and phototoxicity studies of furosemide. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment [gavinpublishers.com]
- 12. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of furosemide in human albumin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
Introduction
Welcome to the technical support guide for this compound (CAS No. 4793-24-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aryl fluorinated building block. As a key intermediate in the synthesis of pharmacologically active molecules, including diuretics like furosemide, its successful application depends on a nuanced understanding of its chemical behavior.[1][2] This guide moves beyond standard protocols to address the common, yet often undocumented, pitfalls encountered during its handling, synthesis, and derivatization. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.
Section 1: Compound Properties, Handling, and Storage
This section addresses the foundational questions regarding the physical and chemical properties of this compound, ensuring safe and effective management from the moment it arrives in your lab.
Frequently Asked Questions (FAQs)
Q1: There are conflicting storage temperature recommendations from different suppliers (Room Temperature vs. Refrigerated). What is the definitive storage protocol?
A1: This is a common point of confusion. While the compound is a crystalline solid with a high melting point (approx. 245-248 °C) and is generally stable at ambient temperature for short periods, long-term storage requires more stringent conditions to prevent slow degradation.[1] The presence of three distinct functional groups (carboxylic acid, sulfamoyl, and halogens) on an electron-deficient aromatic ring makes it susceptible to subtle, long-term decomposition pathways, potentially including slow hydrolysis if exposed to atmospheric moisture.
Expert Recommendation: For optimal long-term stability and to preserve its high purity (typically ≥96%), we recommend storing this compound at 2-8°C in a desiccator .[3][4] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[1]
Q2: My lot of the compound is an off-white or slightly yellow powder, not pure white. Is it degraded?
A2: While a pure white color is ideal, a slight off-white or pale-yellow hue is not uncommon and does not necessarily indicate significant degradation.[1] This coloration can often be attributed to trace-level impurities from the synthesis process, such as residual nitrated precursors which can be highly colored. The critical determinant of quality is not the color but the purity as confirmed by analytical methods. Before use, it is crucial to verify the compound's identity and purity via HPLC and ¹H NMR spectroscopy. If the purity is below 96% or unexpected peaks are present, the material should not be used.
Q3: What are the best solvents for dissolving this compound for reactions or analysis?
A3: The solubility of this compound is limited in many common organic solvents. Based on supplier data and laboratory experience, its solubility is generally poor but can be achieved in polar aprotic solvents.[1]
| Solvent | Solubility | Common Application Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Suitable for NMR analysis and preparing stock solutions. Use deuterated DMSO-d₆ for NMR. |
| Methanol | Slightly Soluble | Can be used for some analytical purposes, but esterification is a risk if heated or stored with acidic catalysts. |
| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for derivatization, particularly amide couplings. Ensure use of dry DMF. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Can be used as a reaction solvent, often requires heating to achieve dissolution. |
| Water | Very Poorly Soluble | Solubility increases significantly at higher pH upon deprotonation of the carboxylic acid to form the carboxylate salt. |
| Dichloromethane (DCM) | Insoluble | Not a suitable solvent for this compound. |
| Acetonitrile | Sparingly Soluble | Can be used in HPLC mobile phases.[5] |
Causality: The molecule's high crystallinity and the combination of a polar carboxylic acid and sulfamoyl group with a halogenated aromatic ring contribute to its challenging solubility profile. Strong intermolecular hydrogen bonding plays a significant role, making it difficult for less polar solvents to break apart the crystal lattice.
Section 2: Synthesis and Purification Pitfalls
The synthesis of this compound typically involves a multi-step process, often starting from 2-chloro-4-fluorobenzoic acid or 2-chloro-4-fluorotoluene.[6] Each step presents unique challenges.
Troubleshooting Guide
Q4: My chlorosulfonation step is giving a low yield and a complex mixture of products. What's going wrong?
A4: The chlorosulfonation of the aromatic ring is a critical and often problematic step. The primary issue is typically related to the harshness of the reagent, chlorosulfonic acid (ClSO₃H), and inadequate control of reaction conditions.
Common Pitfalls:
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce HCl and H₂SO₄, which deactivates the reagent and can lead to unwanted side reactions. The entire apparatus must be rigorously dried.
-
Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to charring, polysulfonation, or degradation of the starting material.
-
Side Reactions: The carboxylic acid group can react with chlorosulfonic acid to form an acyl chloride or mixed anhydride, complicating the workup and reducing the yield of the desired sulfonyl chloride intermediate.[7]
Protocol for Improved Chlorosulfonation:
-
Ensure all glassware is oven- or flame-dried before assembly under an inert atmosphere.
-
Use the starting benzoic acid derivative (e.g., 2-chloro-4-fluoro-5-aminobenzoic acid after reduction of the nitro group) that has been thoroughly dried.
-
Slowly add the dried starting material in portions to an excess of chlorosulfonic acid at 0-5°C.
-
After the initial addition, allow the reaction to warm slowly to room temperature and then carefully heat to the required temperature (often 60-80°C, but must be optimized) to drive the reaction to completion.
-
The workup is critical: The reaction mixture must be quenched by slowly and carefully pouring it onto crushed ice to precipitate the sulfonyl chloride product while hydrolyzing the excess ClSO₃H.
Q5: During the final ammonolysis step to form the sulfamoyl group, my yield is low and I isolate the starting sulfonyl chloride. How can I improve this conversion?
A5: Incomplete conversion during ammonolysis (reaction of the sulfonyl chloride intermediate with ammonia) is a frequent issue. The sulfonyl chloride is a reactive intermediate that can also be hydrolyzed back to the sulfonic acid if conditions are not optimal.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The sulfonyl chloride intermediate is sensitive to water. While aqueous ammonia is often used, the reaction must be efficient to outcompete hydrolysis. Using anhydrous ammonia gas bubbled through an anhydrous organic solvent (like THF or dioxane) can significantly improve yields.
-
Temperature Management: The reaction with ammonia is exothermic. The temperature should be kept low (typically ≤5 °C) during the addition of ammonia to prevent side reactions and decomposition.[7]
-
Stoichiometry and pH: Use a sufficient excess of ammonia to neutralize the HCl byproduct and drive the reaction forward. After the reaction, acidification is required to precipitate the final product. The pH should be carefully adjusted to ~1-2 to ensure complete protonation of the carboxylic acid.[7]
Section 3: Reaction and Derivatization Troubleshooting
This compound is most commonly used as a building block where the carboxylic acid is derivatized, typically to form an amide.
Workflow and Troubleshooting
Q6: I am attempting to form an amide using a standard peptide coupling reagent (e.g., HBTU, EDC), but the reaction is sluggish and the yield is poor. What factors should I investigate?
A6: While standard coupling conditions should work, the electronic nature and steric hindrance of this substrate can require optimization. The electron-withdrawing effects of the chloro, fluoro, and sulfamoyl groups increase the acidity of the carboxylic acid but can also influence the reactivity of the activated intermediate.
Expert Insights:
-
Base Selection: The N-H protons of the sulfamoyl group are weakly acidic. Using a very strong, non-hindered base could potentially deprotonate the sulfamoyl nitrogen, leading to side reactions. A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA).
-
Activation to Acyl Chloride: For stubborn couplings with hindered or poorly nucleophilic amines, converting the carboxylic acid to the more reactive acyl chloride is a robust alternative.[6] Use thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM or Toluene. The resulting acyl chloride can then be reacted with the amine, often in the presence of a base to scavenge the HCl byproduct.
-
Monitoring the Reaction: Due to potential challenges, it is essential to monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS. This allows for real-time assessment of starting material consumption and product formation, preventing premature workup of a slow reaction.
Section 4: Analytical Characterization
Accurate analysis is key to verifying the quality of the starting material and the outcome of a reaction.
Frequently Asked Questions (FAQs)
Q7: What is a good starting point for an HPLC method to check the purity of this compound?
A7: A reverse-phase HPLC method is standard for this type of molecule. Given its polarity and aromaticity, a C18 column is an excellent choice.
Recommended Starting HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for small aromatic molecules.[5] |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | Acidifier improves peak shape by suppressing ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. |
| Gradient | Start at 20-30% B, ramp to 95% B over 15-20 min | A gradient is recommended to elute the main compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 272 nm | Aromatic compounds typically have strong UV absorbance in this region.[5] |
| Injection Volume | 10 µL | A standard starting point. |
Self-Validation: A proper method validation should include a forced degradation study to ensure that potential degradation products (e.g., from hydrolysis) are well-separated from the main peak, confirming the method is stability-indicating.[5][8]
Q8: Are there any characteristic peaks in ¹H NMR or ¹³C NMR that I should look for to confirm the structure?
A8: Yes, the NMR spectrum has several distinct features arising from the substitution pattern on the aromatic ring.
-
¹H NMR: You should expect to see two doublets in the aromatic region, corresponding to the two protons on the benzene ring. These protons are ortho to each other and will show coupling. The chemical shifts will be significantly downfield due to the electron-withdrawing substituents. You will also see broad singlets for the -COOH proton (very downfield, often >10 ppm) and the -SO₂NH₂ protons (can exchange with water, may be broad).
-
¹³C NMR: The carbon atoms directly bonded to the highly electronegative fluorine and chlorine atoms will have characteristic chemical shifts and, in the case of the carbon bonded to fluorine, will show C-F coupling. The carbonyl carbon of the carboxylic acid will be observed around 165-170 ppm.
References
- 1. This compound | 4793-24-2 [amp.chemicalbook.com]
- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 7. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 8. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: Furosemide vs. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid in Diuretic Activity
For researchers and scientists in the field of drug development, particularly those focused on diuretic agents, a nuanced understanding of structure-activity relationships (SAR) is paramount. This guide provides an in-depth comparison of the well-established loop diuretic, furosemide, and its structural analog, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid. While both molecules share a common chemical backbone, their diuretic activities are markedly different. This analysis, supported by established pharmacological principles and experimental methodologies, will elucidate the critical structural motifs necessary for potent diuretic effect.
Introduction to the Compounds
Furosemide is a potent sulfonamide-based "loop" diuretic that has been a cornerstone in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for managing hypertension.[1][2][3] Its rapid onset and high efficacy make it a benchmark compound in diuretic research.[4]
This compound is a chemical intermediate and a member of the sulfonamide family.[5][6] While the presence of a sulfamoyl group on a benzoic acid scaffold suggests potential diuretic properties, it is primarily recognized as a building block in organic synthesis, for instance, in the preparation of anti-HIV-1 agents.[1][7][8]
Chemical Structure at a Glance
A direct comparison of their chemical structures reveals the key difference: the presence of a 2-(furfurylmethyl)amino group in furosemide, which is absent in this compound.
| Feature | This compound | Furosemide |
| IUPAC Name | This compound | 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |
| Molecular Formula | C₇H₅ClFNO₄S | C₁₂H₁₁ClN₂O₅S |
| Molecular Weight | 253.64 g/mol | 330.74 g/mol |
| Key Functional Groups | Carboxylic acid, Sulfonamide, Chloro, Fluoro | Carboxylic acid, Sulfonamide, Chloro, 2-(furfurylmethyl)amino |
Mechanism of Action: The Critical Role of the Na-K-Cl Cotransporter
Furosemide exerts its potent diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney.[1][9][10] This transporter is responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the bloodstream. By binding to the chloride-binding site of NKCC2, furosemide blocks this reabsorption process.[10] The resulting increase in luminal ion concentration leads to a powerful osmotic diuresis, where a large volume of water is retained in the tubules and excreted as urine.[7][9]
Figure 1: Furosemide's mechanism of action on the NKCC2 transporter.
Comparative Activity: A Structure-Activity Relationship (SAR) Perspective
Direct, published experimental data quantitatively comparing the diuretic activity of this compound against furosemide is scarce, primarily because the former is not pursued as a diuretic agent. However, extensive SAR studies on furosemide and related analogs provide a clear and authoritative basis for a scientific comparison.[3][11][12]
The diuretic potency of 5-sulfamoylbenzoic acid derivatives is highly dependent on the nature of the substituent at the 2-position.[12] For maximal diuretic activity, this position requires a substituent like an amino group, with further enhancements seen with groups such as furfuryl or benzyl.[12] Furosemide's 2-(furfurylmethyl)amino group is a critical feature for its high-affinity binding to the NKCC2 transporter.
This compound lacks any substituent at this crucial 2-position. Based on established SAR principles, its diuretic activity is predicted to be negligible or, at best, exceptionally weak compared to furosemide. The absence of the key interacting moiety at the C2 position means it lacks the structural requirements for potent inhibition of the NKCC2 transporter.
Experimental Protocol: In Vivo Diuretic Activity Screening in a Rat Model
To empirically validate the predicted difference in diuretic activity, a standardized preclinical screening protocol can be employed. Furosemide serves as the essential positive control in such assays, providing a benchmark for a potent diuretic response.[4]
Objective: To assess and compare the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of this compound and furosemide in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Metabolic cages for urine collection
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Furosemide (positive control, e.g., 20 mg/kg)
-
This compound (test compound, various doses)
-
Normal saline (0.9% NaCl)
-
Flame photometer or ion-selective electrode analyzer
Procedure:
-
Acclimatization: House rats in metabolic cages for 24-48 hours before the experiment to adapt them to the environment.
-
Fasting: Withhold food and water for 18 hours prior to the experiment to ensure a uniform hydration state.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Furosemide (20 mg/kg, p.o.)
-
Group 3-5: Test compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to promote a baseline urine flow.
-
Dosing: Immediately after the saline load, administer the respective vehicle, positive control, or test compound by oral gavage.
-
Urine Collection: Collect urine at specified time intervals (e.g., 0-1h, 1-2h, 2-4h, 4-6h, and 6-24h).
-
Analysis: For each collection period, measure:
-
Total urine volume (mL)
-
Sodium (Na⁺) and potassium (K⁺) concentrations (mEq/L)
-
Chloride (Cl⁻) concentration (mEq/L)
-
-
Data Interpretation: Calculate total urine output and electrolyte excretion for each group. Compare the results from the test compound groups to both the vehicle control and the furosemide positive control. A significant increase in urine volume and electrolyte excretion relative to the control indicates diuretic activity. The potency can be gauged by comparing the dose-response of the test compound to that of furosemide.
Figure 2: Workflow for in vivo diuretic activity screening.
Conclusion for the Research Professional
The comparative analysis of furosemide and this compound serves as a classic illustration of structure-activity relationships in medicinal chemistry. While this compound provides the foundational sulfamoylbenzoic acid scaffold, it lacks the critical C2 substituent necessary for potent diuretic activity. Furosemide, with its 2-(furfurylmethyl)amino group, fulfills this structural requirement, enabling it to effectively inhibit the NKCC2 cotransporter and function as a powerful loop diuretic. For drug discovery programs aiming to develop novel diuretics, this comparison underscores the necessity of incorporating appropriate functional groups, as guided by established SAR, to achieve the desired pharmacological effect. This compound remains a valuable synthetic intermediate, but it is not a viable candidate for direct diuretic application.
References
- 1. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. experts.umn.edu [experts.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 7. This compound - Bio-X ™ | 4793-24-2 | BC300060 [biosynth.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and diuretic activity of 3-sulfamoyl-4-chlorobenzoylhydrazones of 4-acetylphenoxyacetic acid and its derivatives | Semantic Scholar [semanticscholar.org]
- 11. Structure Activity Relationship of Diuretics | PPTX [slideshare.net]
- 12. Site ii Diuretics | PPTX [slideshare.net]
The Architectonics of Diuresis: A Comparative Analysis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Analogs
For the researcher navigating the intricate landscape of diuretic drug development, the sulfamoylbenzoic acid scaffold represents a foundational pillar. This guide provides an in-depth comparative analysis of key analogs derived from or structurally related to 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between molecular structure, pharmacokinetic behavior, and diuretic efficacy, supported by robust experimental data and validated protocols.
At the heart of this class of potent "loop" diuretics is their targeted inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC), primarily the kidney-specific isoform NKCC2. This transporter, located in the apical membrane of the thick ascending limb (TAL) of the Loop of Henle, is responsible for reabsorbing approximately 25% of filtered sodium chloride.[1] Its inhibition leads to a profound increase in the excretion of sodium, chloride, potassium, and water—a process known as natriuresis and diuresis.[1] This guide will focus on four preeminent analogs that exemplify the structure-activity relationships (SAR) within this chemical class: Furosemide, Bumetanide, Piretanide, and Torsemide.
Core Molecular Structures and Synthetic Lineage
The journey from the parent scaffold to these clinically vital diuretics is a testament to strategic medicinal chemistry. This compound serves as a key intermediate, particularly for the synthesis of Furosemide, offering a high-yield pathway.[2][3] The core structure features a carboxylic acid, a sulfamoyl group (-SO₂NH₂), and halogen substitutions on the benzene ring, all of which are critical for activity. Analogs are typically generated by substitution at the C-2 amino group.
Caption: Synthetic relationship of Furosemide to its precursor and other key loop diuretics.
While Furosemide is a direct N-furfuryl derivative of the anthranilic acid core, Bumetanide and Piretanide replace the C-4 chloro group with a phenoxy group, a modification that significantly enhances potency.[4] Torsemide represents a more significant structural departure, incorporating a pyridinesulfonylurea moiety, which contributes to its distinct pharmacokinetic profile.[5]
Comparative Performance Analysis
The true measure of these analogs lies in their performance, both in vitro against their molecular target and in vivo as functional diuretics. The following tables synthesize key data from multiple studies to provide a clear, quantitative comparison.
Table 1: In Vitro Potency Against Na⁺-K⁺-2Cl⁻ Cotransporters (NKCC)
The half-maximal inhibitory concentration (IC₅₀) is a direct measure of a drug's potency at its target site. Lower IC₅₀ values indicate higher potency. The data below is presented as pIC₅₀ (-log(IC₅₀)), where a higher value signifies greater potency.
| Compound | Target | pIC₅₀ | Calculated IC₅₀ (µM) | Source(s) |
| Furosemide | Rat mTAL NKCC2 | 5.15 | 7.08 | [4][6] |
| Bumetanide | Rat mTAL NKCC2 | 6.48 | 0.33 | [4][6] |
| Piretanide | Rat mTAL NKCC2 | 5.97 | 1.07 | [4][6] |
| Torsemide | Human NKCC1a | - | 6.18 | [7] |
| Azosemide * | Human NKCC1a | - | 0.25 | [7][8] |
Note: Azosemide is included as a highly potent comparator. Data for Torsemide on rat NKCC2 was not available in the same comparative study, but its value on human NKCC1a is provided for context. Studies show loop diuretics inhibit activated NKCC1 and NKCC2 with similar potency.[4][6]
This in vitro data establishes a clear rank order of potency: Bumetanide > Piretanide > Furosemide .[5] Bumetanide is approximately 20-fold more potent than Furosemide at the molecular target.[4]
Table 2: Comparative Pharmacokinetics and In Vivo Diuretic Potency
Pharmacokinetic parameters dictate a drug's absorption, distribution, metabolism, and excretion, which collectively determine its duration of action and clinical utility.
| Parameter | Furosemide | Bumetanide | Piretanide | Torsemide |
| Relative Potency | 1x | ~40x | ~6x | 2-4x |
| Oral Bioavailability | 10-100% (highly variable)[9] | >80% (predictable)[10] | ~90%[11] | >80% (predictable)[10][12] |
| Plasma Half-life (t½) | 1-2 hours[9] | 1-1.5 hours[10] | ~1.5 hours[5] | 3-4 hours[10] |
| Duration of Action | 6-8 hours | 4-6 hours[13] | Similar to Furosemide[5] | 12-16 hours[13] |
| Primary Metabolism | Glucuronidation[5] | Hepatic (CYP450)[5] | Renal Excretion | Hepatic (CYP450)[5] |
The clinical data aligns with the in vitro findings. Bumetanide's superior potency is evident, requiring a dose approximately 40 times lower than oral furosemide to achieve a similar diuretic effect.[10] Torsemide's key advantages are its predictable high bioavailability and longer half-life, allowing for once-daily dosing and a more consistent diuretic response, which can be particularly beneficial in patients with heart failure.[12][13] Furosemide's major drawback is its erratic oral absorption.[9]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of comparative data, the underlying experimental methodologies must be robust and reproducible. Below are detailed, step-by-step protocols for key assays used to evaluate these diuretic analogs.
In Vitro Protocol: NKCC2 Inhibition Assay (⁸⁶Rb⁺ Uptake Method)
This assay provides a quantitative measure of a compound's ability to directly inhibit the NKCC2 cotransporter. It is a foundational experiment for establishing mechanism of action and intrinsic potency.
Causality: The assay leverages the fact that NKCC transporters move Na⁺, K⁺, and Cl⁻ into the cell. By using radioactive Rubidium (⁸⁶Rb⁺) as a surrogate for K⁺, we can directly quantify the transporter's activity. A reduction in ⁸⁶Rb⁺ uptake in the presence of a test compound indicates inhibition.
Caption: Workflow for the in vitro NKCC2 ⁸⁶Rb⁺ uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing human NKCC2 in appropriate culture media (e.g., DMEM with 10% FBS and a selection antibiotic).[1]
-
Cell Plating: Seed the cells into 96-well plates and allow them to grow to confluence.
-
Pre-incubation: Gently wash the cell monolayers with a chloride-free medium to stimulate NKCC2 activity. Then, pre-incubate the cells for 15-20 minutes with varying concentrations of the furosemide analogs. Include furosemide as a positive control and a vehicle-only well as a negative control.
-
Ion Uptake: Initiate ion transport by adding a flux medium containing ⁸⁶RbCl, along with Na⁺, K⁺, and Cl⁻, and the corresponding concentrations of the test analogs.
-
Termination: After a brief incubation period (typically 2-5 minutes), rapidly terminate the uptake by washing the cells multiple times with an ice-cold, chloride-free stop solution.
-
Lysis & Quantification: Lyse the cells to release the intracellular contents. Measure the amount of ⁸⁶Rb⁺ taken up by the cells using a liquid scintillation counter.[1]
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration relative to the untreated (vehicle) control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
In Vivo Protocol: Rat Diuretic Activity (Modified Lipschitz Test)
This in vivo model assesses the physiological diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) effects of the compounds, providing a holistic view of their performance in a living system.
Causality: By administering a saline load to ensure adequate hydration and urine flow, the effect of the diuretic can be accurately measured. Metabolic cages allow for the separate and uncontaminated collection of urine, enabling precise measurement of volume and electrolyte content over time.
Caption: Workflow for the in vivo rat diuretic activity screening model.
Step-by-Step Methodology:
-
Animal Model & Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals in individual metabolic cages for at least 24 hours before the experiment to minimize stress-related effects.[14]
-
Fasting and Hydration: Fast the animals for approximately 18 hours prior to the experiment, allowing free access to water. On the day of the experiment, administer an oral saline load (0.9% NaCl) to ensure a uniform state of hydration and promote urine flow.
-
Dosing: Divide the rats into groups (n=6-8 per group). Administer the test analogs, a positive control (e.g., Furosemide 10 mg/kg), and a vehicle control (e.g., 0.9% saline) orally or via intraperitoneal injection.[14]
-
Urine Collection: Immediately after dosing, place the animals back into the metabolic cages. Collect urine over a specified period, typically in intervals such as 0-6 hours and 6-24 hours.
-
Sample Analysis: At the end of each collection period, record the total volume of urine excreted. Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate and express the results as total urine output (mL/kg), total sodium excretion (mmol/kg), and total potassium excretion (mmol/kg). Compare the results from the analog-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Mechanism of Action: Visualized
The shared mechanism of these analogs is the competitive inhibition at the Cl⁻ binding site of the NKCC2 transporter in the TAL. This blockade disrupts the normal ion reabsorption cascade, leading to the potent diuretic effect.
Caption: Mechanism of action of loop diuretics on the NKCC2 transporter in the kidney.
Conclusion and Future Perspectives
The comparative analysis of this compound analogs reveals a clear narrative of rational drug design. Subtle modifications to the core scaffold, such as the phenoxy substitution in Bumetanide, yield dramatic increases in intrinsic potency. More significant structural alterations, as seen in Torsemide, can profoundly improve the pharmacokinetic profile, enhancing clinical reliability and duration of action.
For researchers in the field, this guide underscores several key takeaways:
-
Potency vs. Pharmacokinetics: While in vitro potency (IC₅₀) is a critical starting point, it does not solely dictate clinical efficacy. Pharmacokinetic properties, particularly bioavailability and half-life, are equally crucial determinants of a drug's overall performance.
-
The Value of the Core Scaffold: The sulfamoylbenzoic acid core remains a highly viable and versatile platform for developing novel therapeutics. Its proven mechanism and well-understood SAR provide a solid foundation for further optimization.
-
Methodological Rigor: The use of validated, self-consistent experimental systems, from in vitro target engagement assays to in vivo physiological models, is paramount for generating trustworthy and actionable data in the drug development pipeline.
Future research may focus on developing analogs with even greater selectivity for NKCC2 over the more ubiquitously expressed NKCC1, potentially reducing side effects. Furthermore, leveraging the principles outlined here to design compounds with tailored pharmacokinetic profiles—for instance, ultra-long-acting diuretics or agents with specific metabolic pathways—remains a promising avenue for innovation in the management of cardiovascular and renal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the equivalent dosages of bumetanide, furosemide & torsemide? [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. karger.com [karger.com]
- 12. kidneynews.org [kidneynews.org]
- 13. droracle.ai [droracle.ai]
- 14. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-fluoro-5-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its inherent functionalities—a reactive carboxylic acid, a directing sulfamoyl group, and strategically placed halogen atoms—offer a versatile platform for molecular modifications to fine-tune pharmacological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its derivatives, drawing upon available experimental data to elucidate the impact of chemical modifications on biological outcomes.
The Core Scaffold: A Foundation for Diverse Biological Activities
This compound itself is a sulfonamide-based compound with potential as an antibacterial, diuretic, and antidiabetic agent[1]. The therapeutic potential of its derivatives is intrinsically linked to the specific arrangement and nature of their functional groups. SAR studies are therefore crucial for systematically dissecting how alterations to the core molecule influence its biological activity. These investigations typically involve modifying the halogen substituents, the sulfamoyl moiety, and the carboxylic acid group to map their contributions to interactions with biological targets[2].
Decoding the Structure-Activity Relationship: A Tale of Three Modifications
The primary avenues for derivatization of the this compound core involve modifications at the carboxylic acid group, the sulfamoyl nitrogen, and the aromatic ring halogens. Each of these sites plays a critical role in defining the potency and selectivity of the resulting compounds.
The Essential Sulfamoyl Group: A Key to Potency
The sulfamoyl (-SO₂NH₂) group at position 5 is a critical pharmacophore for many of the biological activities associated with this class of compounds, particularly as inhibitors of enzymes like carbonic anhydrase[2]. For loop diuretics, a related class of compounds, the presence of the sulfamoyl group in the 5th position is essential for their activity.
The Carboxylic Acid Moiety: Driving Diuretic Action
The carboxylic acid group at the C-1 position is fundamental for the diuretic activity of related 5-sulfamoylbenzoic acid derivatives. This acidic functional group is believed to be crucial for the optimal diuretic effect.
Halogen Substituents: Fine-Tuning Activity and Selectivity
The nature and position of halogen atoms on the aromatic ring are key determinants of the biological activity profile. The choice between chlorine and fluorine can be a decisive factor in optimizing a compound's potency and selectivity for a specific target[2].
Research on related sulfamoylbenzoic acid derivatives has provided significant insights into the differential effects of chloro and fluoro substitutions. For instance, in a study of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid as inhibitors of human carbonic anhydrase (hCA) isoforms, the replacement of a chloro group with a fluoro group had a profound impact on inhibitory potency. A comparison between a chlorophenyl derivative and its corresponding fluorophenyl analog revealed that the fluoro-substituted compound was significantly more potent against the tumor-associated hCA IX isoform. Conversely, against the cytosolic hCA II isoform, both chloro and fluoro phenyl derivatives were found to be slightly less effective than the unsubstituted parent compound in that particular series[2]. This highlights that the influence of halogen substitution is highly dependent on the specific biological target.
Comparative Analysis of Biological Activities
While comprehensive SAR data for a wide range of this compound derivatives is still emerging, studies on closely related analogs provide valuable insights into their potential as therapeutic agents.
Carbonic Anhydrase Inhibition: A Promising Avenue
Derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid have been extensively studied as inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in various diseases including glaucoma, epilepsy, and cancer. A focused library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) containing Schiff bases has been synthesized and evaluated for their in vitro inhibitory activity against cytosolic hCAs I and II, and the transmembrane tumor-associated isoforms IX and XII[3][4].
Table 1: In Vitro Inhibitory Activity (Kᵢ in nM) of Selected 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Ester Derivatives against hCA Isoforms
| Compound | R-group on Oxime | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4 | Phenyl | 85.3 | 69.7 | 15.8 | 35.2 |
| 6 | 4-Chlorophenyl | 92.1 | 85.2 | 18.2 | 41.5 |
| 8 | 4-Fluorophenyl | 105.4 | 90.1 | 12.7 | 57.8 |
| 11 | 3,4,5-Trimethoxyphenyl | 210.5 | 185.6 | 10.7 | 15.3 |
Data synthesized from a study on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives.
These results underscore the tunability of inhibitory potency and selectivity through modification of the oxime ester substituent. Notably, the trimethoxyphenyl derivative (11 ) displayed high potency against the tumor-associated hCA IX and XII isoforms, suggesting a potential avenue for the development of anticancer agents[3][4].
Antibacterial Activity: Targeting Folic Acid Synthesis
As sulfonamide-based compounds, this compound and its derivatives are recognized for their potential antibacterial activity through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway[2]. By acting as structural analogs of para-aminobenzoic acid (PABA), these compounds can competitively inhibit the enzyme, leading to a bacteriostatic effect.
While specific minimum inhibitory concentration (MIC) values for a series of this compound derivatives are not extensively reported in the available literature, the presence of halogen substituents on the phenyl ring is known to influence antibacterial activity[2]. Further systematic studies are required to quantify the antibacterial spectrum and potency of this specific class of compounds against various bacterial strains.
Diuretic Potential: A Legacy of the Sulfamoylbenzoic Acid Scaffold
The 5-sulfamoylbenzoic acid core is the hallmark of many potent loop diuretics. The diuretic activity of these compounds is attributed to the inhibition of the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle. The general SAR for this class of diuretics indicates that:
-
An acidic group at C-1 (the carboxylic acid) is optimal for activity.
-
A sulfamoyl group at C-5 is essential.
-
Substitution at position 4 with an activating group, such as a halogen, enhances diuretic potency.
Given that this compound possesses these key structural features, its derivatives are promising candidates for the development of new diuretic agents. However, quantitative data from in vivo studies measuring urine output and electrolyte excretion for a series of these specific derivatives is needed to establish a clear SAR for diuretic efficacy.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol. The rate of product formation is monitored spectrophotometrically.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control in buffer containing a small percentage of DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of buffer.
-
Add the test compound or control solution.
-
Add the CA enzyme solution and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization of Key Relationships
To visually represent the core concepts discussed, the following diagrams are provided.
Caption: Key modification sites on the core scaffold and their influence on biological activities.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data, primarily from related analogs, strongly suggests that systematic modification of this core can lead to potent and selective inhibitors of various biological targets, including carbonic anhydrases. The interplay of the carboxylic acid, sulfamoyl, and halogen functionalities provides a rich landscape for medicinal chemists to explore.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Quantitative SAR studies are needed to delineate the precise effects of substitutions on antibacterial, diuretic, and anticancer activities. Such efforts, guided by the principles outlined in this guide, will undoubtedly pave the way for the discovery of new and improved drugs based on this versatile chemical scaffold.
References
- 1. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 2. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 3. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antibacterial Efficacy of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
This guide provides a comprehensive framework for validating the antibacterial effects of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and compare its potential efficacy against established antibacterial agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Chemical and Biological Context of this compound
This compound is a synthetic organic compound featuring a benzoic acid backbone with chloro, fluoro, and sulfamoyl substitutions.[1][2] Its structural resemblance to sulfonamides suggests a potential mechanism of action as an antibacterial agent through the inhibition of folic acid synthesis, a pathway crucial for bacterial growth and proliferation.[3] The sulfonamide class of drugs acts as competitive antagonists of para-aminobenzoic acid (PABA), a vital precursor for folic acid synthesis in bacteria.[][5][6] By blocking the enzyme dihydropteroate synthase, sulfonamides disrupt the production of dihydrofolic acid, a key intermediate in the folate pathway.[][5] This bacteriostatic action effectively halts bacterial replication, relying on the host's immune system to clear the infection.[6][7]
The presence of halogen substituents, specifically chlorine and fluorine, on the benzene ring may enhance the compound's antibacterial activity.[8][9] This guide outlines a rigorous, self-validating experimental workflow to ascertain the antibacterial spectrum and potency of this compound, comparing it with a well-established sulfonamide, Sulfamethoxazole, and a bactericidal agent from a different class, Ciprofloxacin (a fluoroquinolone).
Experimental Design: A Multi-faceted Approach to Validation
A robust validation of a novel antibacterial agent requires a multi-pronged approach. The following experimental design is structured to provide a comprehensive understanding of the compound's activity.
Selection of Bacterial Strains
To determine the antibacterial spectrum, a panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected. This panel should include both reference strains for reproducibility and clinical isolates to assess efficacy against contemporary pathogens.
Table 1: Panel of Bacterial Strains for Antibacterial Susceptibility Testing
| Gram Stain | Species | Strain Type | Rationale |
| Gram-positive | Staphylococcus aureus | ATCC 29213 (MSSA) | Representative of common Gram-positive pathogens. |
| Gram-positive | Staphylococcus aureus | Clinical Isolate (MRSA) | To assess activity against antibiotic-resistant strains. |
| Gram-positive | Enterococcus faecalis | ATCC 29212 | A common cause of nosocomial infections. |
| Gram-negative | Escherichia coli | ATCC 25922 | A standard model organism for Gram-negative bacteria. |
| Gram-negative | Pseudomonas aeruginosa | ATCC 27853 | Known for its intrinsic and acquired resistance mechanisms. |
| Gram-negative | Klebsiella pneumoniae | Clinical Isolate (Carbapenem-resistant) | To evaluate efficacy against multi-drug resistant Gram-negative bacteria. |
Selection of Comparator Antibiotics
The choice of comparator drugs is critical for contextualizing the activity of the test compound.
-
Sulfamethoxazole: As a widely used sulfonamide, it serves as a direct comparator within the same drug class, allowing for an assessment of relative potency and spectrum based on the presumed shared mechanism of action.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that acts by inhibiting DNA gyrase and topoisomerase IV.[10][11][][13] Its bactericidal mechanism provides a valuable contrast to the expected bacteriostatic nature of a sulfonamide.[10][14]
Experimental Workflow
The validation process will follow a logical progression from determining the minimum inhibitory concentration to assessing the rate and extent of bacterial killing.
Caption: Experimental workflow for validating antibacterial effects.
Methodologies: Standardized Protocols for Reproducible Results
Adherence to standardized protocols is paramount for ensuring the validity and reproducibility of antibacterial susceptibility testing. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19][20]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[21][22][23]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare a 1 mg/mL stock solution of this compound, Sulfamethoxazole, and Ciprofloxacin in a suitable solvent (e.g., DMSO) and then dilute further in Mueller-Hinton Broth (MHB).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[21][22]
Comparative Data Analysis
The following tables present illustrative data for the antibacterial activity of this compound in comparison to Sulfamethoxazole and Ciprofloxacin.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Sulfamethoxazole | Ciprofloxacin |
| S. aureus (MSSA) | 16 | 32 | 0.5 |
| S. aureus (MRSA) | 32 | >256 | 4 |
| E. faecalis | 64 | >256 | 1 |
| E. coli | 8 | 16 | 0.06 |
| P. aeruginosa | >256 | >256 | 1 |
| K. pneumoniae (CRE) | 128 | >256 | >32 |
Interpretation of Illustrative Data:
The hypothetical data suggests that this compound exhibits notable activity against E. coli and moderate activity against S. aureus (MSSA). Its improved potency against these strains compared to Sulfamethoxazole could be attributed to the fluoro and chloro substitutions. The compound shows limited activity against P. aeruginosa and the resistant strains of S. aureus and K. pneumoniae.
Minimum Bactericidal Concentration (MBC)
To differentiate between bacteriostatic and bactericidal activity, the MBC is determined.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spread the aliquot onto an antibiotic-free agar plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Table 3: Comparative Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio
| Bacterial Strain | This compound (MBC/MIC) | Sulfamethoxazole (MBC/MIC) | Ciprofloxacin (MBC/MIC) |
| S. aureus (MSSA) | >256 (>16) | >256 (>8) | 1 (2) |
| E. coli | 128 (16) | 256 (16) | 0.12 (2) |
Interpretation of Illustrative Data:
An MBC/MIC ratio of >4 is generally indicative of bacteriostatic activity, while a ratio of ≤4 suggests bactericidal activity. The illustrative data for this compound and Sulfamethoxazole show high MBC/MIC ratios, consistent with the expected bacteriostatic mechanism of sulfonamides. In contrast, Ciprofloxacin demonstrates a low MBC/MIC ratio, confirming its bactericidal nature.
Mechanistic Insights: The Sulfonamide Pathway
The presumed mechanism of action for this compound is the inhibition of the bacterial folic acid synthesis pathway.
Caption: Proposed mechanism of action of this compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the antibacterial properties of this compound. The proposed experimental design, rooted in established methodologies, allows for a comprehensive assessment of its spectrum of activity and potency in comparison to clinically relevant antibiotics.
The illustrative data suggests that this compound may represent an interesting scaffold for further development, potentially offering advantages over existing sulfonamides. Future research should focus on:
-
In-depth structure-activity relationship (SAR) studies: To optimize the antibacterial potency and spectrum through chemical modifications.
-
Toxicity and cytotoxicity assays: To evaluate the compound's safety profile in vitro and in vivo.
-
Mechanism of action studies: To confirm the inhibition of dihydropteroate synthase and investigate potential off-target effects.
-
In vivo efficacy studies: To assess the compound's performance in animal models of infection.
By following a rigorous and scientifically sound validation process, the therapeutic potential of novel compounds like this compound can be thoroughly and objectively evaluated.
References
- 1. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 2. This compound | 4793-24-2 [amp.chemicalbook.com]
- 3. This compound - Bio-X ™ | 4793-24-2 | BC300060 [biosynth.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 7. study.com [study.com]
- 8. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 9. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 13. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. iacld.com [iacld.com]
- 17. EUCAST: MIC Determination [eucast.org]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. goums.ac.ir [goums.ac.ir]
- 20. darvashco.com [darvashco.com]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 22. apec.org [apec.org]
- 23. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Diuretic Potency of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid and Other Sulfonamide Diuretics
This guide provides an in-depth comparison of the diuretic potential of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid relative to other established sulfonamide-based diuretics. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, structure-activity relationships, and validated experimental protocols to provide a comprehensive framework for evaluation.
Introduction: The Enduring Significance of Sulfonamide Diuretics
The sulfonamide moiety is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, from antimicrobials to diuretics.[1][2] Among these, the loop diuretics are the most potent class available, indispensable for managing fluid overload in conditions like congestive heart failure and renal disease.[3][4] These agents primarily act on the thick ascending limb of the Loop of Henle.[5][6]
This compound is a sulfonamide derivative whose structure suggests significant diuretic potential.[7][8] This guide aims to objectively place this compound within the landscape of existing sulfonamide diuretics, particularly high-ceiling loop diuretics like furosemide. We will deconstruct the key structural features that govern potency, outline the definitive experimental workflows for quantitative comparison, and present a logical framework for assessing its efficacy.
The Molecular Basis of Action: Targeting the NKCC2 Co-transporter
The profound diuretic effect of sulfonamide loop diuretics is achieved by inhibiting the Na+-K+-2Cl− co-transporter (NKCC2) located on the luminal membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[4][5][9][10]
Mechanism Breakdown:
-
Inhibition of Ion Reabsorption: By binding to the chloride-binding site of the NKCC2 transporter, these drugs prevent the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl−) ions from the tubular fluid back into the bloodstream.[3][9] This nephron segment is responsible for reabsorbing approximately 20-30% of the filtered sodium load, making its inhibition highly effective.[5]
-
Disruption of Osmotic Gradient: The thick ascending limb is crucial for generating the hypertonic medullary interstitium required for concentrating urine. By blocking solute reabsorption, loop diuretics diminish this gradient.[3][5]
-
Increased Water Excretion (Diuresis): With a higher concentration of ions remaining in the tubular lumen, an osmotic force is created that retains water within the tubule, leading to a significant increase in urine output.[3][6][11]
-
Increased Electrolyte Excretion (Natriuresis & Saluresis): The direct consequence of NKCC2 inhibition is a marked increase in the urinary excretion of Na+ (natriuresis) and Cl- (saluresis).[12] This also leads to increased excretion of divalent cations like calcium and magnesium.[3][6]
Structure-Activity Relationship (SAR): Decoding Diuretic Potency
The diuretic efficacy of sulfonamide derivatives is dictated by specific structural features. Understanding these relationships is critical for predicting the activity of novel compounds like this compound. The general scaffold is a substituted benzoic acid.[13]
Key SAR Principles for Loop Diuretics:
-
Position 1 (Acidic Group): A carboxylic acid (-COOH) provides optimal diuretic activity. Other acidic groups, like a tetrazole, can retain activity but the carboxyl group is preferred.[13]
-
Position 5 (Sulfamoyl Group): An unsubstituted sulfamoyl group (-SO₂NH₂) is essential for high-ceiling diuretic activity.[13]
-
Position 4 (Activating Group): An electron-withdrawing group is required at this position. This can be a halogen (like Cl) or a trifluoromethyl (-CF₃) group. Phenoxy or other bulky groups are also seen in potent diuretics like bumetanide.[13]
-
Positions 2 or 3 (Amino Group): The placement of a substituted or unsubstituted amino group at either position 2 or 3 differentiates two major series of loop diuretics.[13]
Structural Analysis of this compound:
-
It possesses the essential carboxylic acid at position 1.
-
It has the critical sulfamoyl group at position 5.
-
It features a fluoro group at position 4, serving as the necessary electron-withdrawing "activating group".
-
The chloro group is at position 2. This substitution pattern aligns with the fundamental requirements for potent loop diuretic activity. Its specific combination of halogen substituents (F at C4, Cl at C2) warrants direct experimental comparison against benchmarks like furosemide, which has a Cl at C4 and a furfurylamino group at C2.[13]
Quantitative Comparison of Diuretic Performance
To objectively assess the potency of this compound, its performance must be benchmarked against a standard loop diuretic, such as furosemide, using validated quantitative parameters. The following table outlines the key metrics and provides representative data for furosemide from rodent studies, establishing a baseline for comparison.
| Parameter | Definition | Furosemide (10 mg/kg, rat model) * | This compound |
| Urine Volume (mL/5h) | Total volume of urine excreted over a 5-hour period post-administration. Measures overall diuretic activity. | ~ 8.0 - 12.0 mL[11][14] | To be determined experimentally |
| Sodium (Na+) Excretion (mEq/L) | Concentration of sodium ions in the collected urine. Measures natriuretic activity. | ~ 120 - 150 mEq/L[14] | To be determined experimentally |
| Potassium (K+) Excretion (mEq/L) | Concentration of potassium ions in the collected urine. Important for assessing risk of hypokalemia. | ~ 25 - 40 mEq/L[14] | To be determined experimentally |
| Chloride (Cl-) Excretion (mEq/L) | Concentration of chloride ions in the collected urine. Measures saluretic activity. | ~ 130 - 160 mEq/L | To be determined experimentally |
| Diuretic Index | (Urine volume of test group) / (Urine volume of control group). A normalized measure of diuretic effect. | Typically > 2.0[15] | To be determined experimentally |
| Natriuretic Ratio (Na+/K+) | The ratio of excreted sodium to potassium. A higher ratio is desirable, indicating a potassium-sparing effect.[12] | ~ 3.0 - 5.0 | To be determined experimentally |
*Values are representative and compiled for illustrative purposes based on typical experimental outcomes. Actual results can vary based on specific protocols and animal strains.[11][14]
Self-Validating Experimental Protocol: The Lipschitz Test for Diuretic Activity
A robust and reproducible in vivo assay is paramount for generating trustworthy comparative data. The modified Lipschitz test in rats is a standard, widely accepted method for screening and quantifying diuretic activity.[12][14][16]
Step-by-Step Methodology
-
Animal Acclimatization and Preparation:
-
Species: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.[11][14]
-
Housing: House animals in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week to acclimatize.
-
Fasting: Withdraw food and water 15-18 hours prior to the experiment to ensure uniform hydration status and gastrointestinal emptying.[12] This baseline state is critical for reducing variability.
-
-
Grouping and Dosing:
-
Group Allocation: Randomly divide animals into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle only (e.g., 0.9% saline).
-
Standard Group: Receives a reference diuretic, Furosemide (e.g., 10 mg/kg, p.o.).[14] This group serves as the positive control and validates the assay's sensitivity.
-
Test Group(s): Receive this compound at various doses to determine a dose-response relationship.
-
-
-
Hydration and Administration:
-
Hydration Protocol: Administer a uniform oral hydration load of 0.9% NaCl solution (saline) at 25 mL/kg body weight to all animals.[14] This ensures adequate urine flow and minimizes variability from dehydration.
-
Drug Administration: Immediately after hydration, administer the respective vehicle, standard, or test compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
-
Urine Collection and Measurement:
-
Metabolic Cages: Place each rat individually in a metabolic cage designed for the separate collection of urine and feces.[11][17]
-
Collection Period: Collect urine cumulatively over specified time intervals, typically at 1, 2, 3, 4, and 5 hours post-administration. The 5-hour endpoint is standard for acute studies.[12]
-
Volume Measurement: At each time point, record the total volume of urine collected for each animal using a graduated cylinder.
-
-
Electrolyte Analysis (Self-Validation Step):
-
Sample Preparation: Centrifuge the collected urine samples to remove any particulate matter.
-
Analysis: Determine the concentrations of Na+, K+, and Cl− in the urine samples. Flame photometry is the standard method for Na+ and K+ analysis, while a chloride titrator can be used for Cl−.[12][18] The electrolyte excretion profile must correlate with the diuretic volume to validate the mechanism of action. For a loop diuretic, a significant increase in all three ions is expected.
-
Conclusion
Based on a rigorous analysis of its chemical structure, this compound possesses all the requisite features of a potent, high-ceiling loop diuretic. Its activity is predicted to stem from the inhibition of the NKCC2 co-transporter in the thick ascending limb of the Loop of Henle, a mechanism shared with highly effective drugs like furosemide.
However, theoretical analysis and structural analogy are not substitutes for empirical evidence. The ultimate determination of its diuretic potency can only be achieved through direct, head-to-head comparative studies. The experimental protocol detailed in this guide provides a robust, self-validating framework for such an evaluation. By quantifying urine output and, crucially, the pattern of electrolyte excretion, researchers can definitively characterize the diuretic profile of this compound and accurately position its efficacy relative to established clinical standards. This systematic approach is fundamental to the rational development of new and improved diuretic therapies.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Loop Diuretics | Pharmacology Mentor [pharmacologymentor.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Loop Diuretics Unique Mechanism of Action [japi.org]
- 6. Loop Diuretics | Mechanism of Action, Side Effects & Examples | Study.com [study.com]
- 7. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 8. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 9. Loop diuretic - Wikipedia [en.wikipedia.org]
- 10. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. ijpp.com [ijpp.com]
- 17. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Reactivity of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid and Structurally Related Diuretics
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CFSBA). As a key chemical intermediate in the synthesis of the potent loop diuretic Furosemide, CFSBA may be present as an impurity in the final drug product or arise as a metabolite.[1][2] Understanding its potential to cross-react with antibodies and biological targets intended for Furosemide is critical for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control, safety assessment, and immunoassay development.
This document moves beyond a simple listing of protocols. It delves into the rationale behind experimental design, integrates self-validating systems within each methodology, and provides a comparative analysis against relevant alternatives, grounded in authoritative scientific principles.
The Molecular Landscape: Structure, Function, and Allergenicity
Cross-reactivity is a phenomenon where the specific binding sites of antibodies or cellular receptors interact with molecules that are structurally similar to the intended target. In the context of sulfonamide-based drugs, this raises concerns about potential allergic reactions.[3] The allergenic potential of sulfonamide antibiotics is primarily attributed to a specific structural motif: an aromatic amine at the N4 position, which is metabolized to reactive hydroxylamines.[4]
Non-antibiotic sulfonamides, including diuretics like Furosemide, Bumetanide, and Hydrochlorothiazide, lack this N4 aromatic amine.[3][5] This fundamental structural difference is the basis for the generally low incidence of immunological cross-reactivity between these two drug classes.[4][6] However, patients with a general predisposition to drug allergies may still react to different sulfonamide-containing drugs, a phenomenon of multiple independent allergies rather than true cross-reactivity.[6][7]
CFSBA, as a precursor to Furosemide, shares the core 5-sulfamoylbenzoic acid structure but lacks the N-furfuryl group.[8] Its potential to cross-react is therefore a critical question of molecular recognition.
Figure 1: Comparative Chemical Structures
| Compound | Structure | Class | Key Features |
|---|---|---|---|
| CFSBA | Furosemide Precursor | Core sulfamoylbenzoic acid scaffold. | |
| Furosemide | Loop Diuretic | N-furfuryl group at the amino position. | |
| Bumetanide | Loop Diuretic | Phenoxy group instead of chlorine. | |
| Hydrochlorothiazide | Thiazide Diuretic | Dihydro-benzothiadiazine dioxide core. | |
| Sulfamethoxazole | Antibiotic | Contains the key N4 aromatic amine. |
The structure-activity relationship (SAR) of loop diuretics dictates that the acidic group at C-1 and the sulfamoyl group at C-5 are essential for their diuretic activity, which involves inhibiting the Na-K-2Cl (NKCC2) cotransporter in the thick ascending limb of the loop of Henle.[8][9][10] Any cross-reactivity study must therefore assess both immunological binding and functional inhibition.
A Multi-Pronged Experimental Framework for Assessing Cross-Reactivity
A robust cross-reactivity assessment cannot rely on a single technique. We advocate for a tiered approach that combines immunological, chromatographic, and functional assays to build a comprehensive and self-validating profile of the test compound.
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Competitive Immunoassays for Binding Affinity
Expertise & Experience: The cornerstone of immunological cross-reactivity testing is the competitive enzyme-linked immunosorbent assay (ELISA). This technique directly measures the ability of a test compound (e.g., CFSBA) to compete with the target analyte (Furosemide) for binding to a limited number of specific antibodies. The resulting IC50 value—the concentration of the test compound required to inhibit 50% of the signal—is a quantitative measure of binding affinity.
Trustworthiness: The validity of this assay is ensured by including a panel of controls. Furosemide serves as the homologous competitor (positive control), defining the 100% cross-reactivity mark. Structurally related diuretics like Bumetanide and Hydrochlorothiazide act as comparators, while a non-sulfonamide diuretic like Ethacrynic Acid can serve as a negative control.
Experimental Protocol: Competitive Indirect ELISA
This protocol is designed to assess the cross-reactivity of CFSBA against polyclonal anti-Furosemide antibodies.
-
Reagent Preparation:
-
Coating Antigen: Prepare a Furosemide-protein conjugate (e.g., Furosemide-BSA) as described in sulfonamide immunoassay literature.[11][12] Dilute to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Antibody Solution: Dilute anti-Furosemide polyclonal antibody in blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to a concentration determined by prior titration experiments.
-
Standards and Test Compounds: Prepare a serial dilution of Furosemide standard (e.g., from 1000 ng/mL to 0.1 ng/mL) in blocking buffer. Prepare identical serial dilutions for CFSBA, Bumetanide, and Hydrochlorothiazide.
-
Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-Rabbit IgG) in blocking buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Coating: Add 100 µL of coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Competitive Reaction:
-
Wash the plate 3 times.
-
Add 50 µL of standard or test compound dilution to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody solution to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted secondary antibody. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate solution. Incubate in the dark for 15-20 minutes. Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance vs. log concentration for Furosemide.
-
Determine the IC50 value for Furosemide and each test compound.
-
Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Furosemide / IC50 of Test Compound) * 100
-
Data Presentation: Comparative Immunological Reactivity
| Compound | IC50 (ng/mL) [Hypothetical] | Cross-Reactivity (%) |
| Furosemide | 10 | 100 |
| CFSBA | 50 | 20 |
| Bumetanide | 200 | 5 |
| Hydrochlorothiazide | >1000 | <1 |
| Ethacrynic Acid | >1000 | <1 |
Tier 2: Chromatographic Analysis of Purity and Stability
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is indispensable for ensuring the purity of the compounds tested in other assays and for identifying potential cross-reactive species that may arise from drug degradation. A stability-indicating assay method (SIAM) is one that can resolve the parent drug from all its degradation products.[13]
Trustworthiness: Forced degradation studies are a systematic way to validate the stability-indicating nature of an HPLC method. By intentionally stressing the drug under various conditions (acid, base, oxidation, heat, light), we can generate potential impurities and confirm the method's ability to separate them from the parent peak, ensuring accurate quantification.[14][15]
Experimental Protocol: Forced Degradation and RP-HPLC Analysis
Caption: Workflow for forced degradation studies.
-
HPLC Method:
-
Column: Supelcosil C8 (250 mm × 4.6 mm, 5-μm) or equivalent.[13][15]
-
Mobile Phase: A buffered mixture of potassium dihydrogen orthophosphate and an organic modifier like 1-propanol or acetonitrile, adjusted to a suitable pH (e.g., 7.0).[13][16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.[13]
-
Validation: The method must be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
-
-
Forced Degradation Procedure: [13][17]
-
Prepare a stock solution of Furosemide (e.g., 400 µg/mL).
-
Acid Degradation: Mix stock solution with an equal volume of 1N HCl and reflux for a specified time. Neutralize before injection.
-
Base Degradation: Mix stock solution with an equal volume of 1N NaOH at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Mix stock solution with 15% H₂O₂ and heat at 70°C for a specified time.[15]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for several hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.
-
A control sample (unstressed) should be analyzed concurrently.
-
-
Analysis:
-
Inject all stressed samples and the control into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the area of the Furosemide peak.
-
Spike a sample with a known standard of CFSBA to confirm if it is formed as a degradation product by comparing retention times and UV spectra. The primary hydrolytic product of furosemide is 4-chloro-5-sulfamoylanthranilic acid (CSA), which should also be monitored.[18][19]
-
Tier 3: Functional Assays for Biological Activity
Expertise & Experience: Demonstrating a lack of immunological binding is not sufficient. A comprehensive guide must address functional cross-reactivity. Since the therapeutic effect of Furosemide is mediated by the inhibition of the NKCC2 cotransporter, we must determine if CFSBA or other alternatives can elicit a similar biological response.[10][20] Cell-based ion flux assays provide a direct measure of NKCC2 activity.
Experimental Protocol: Conceptual NKCC2 Inhibition Assay
-
Cell Culture: Use a kidney-derived cell line endogenously expressing NKCC2 (e.g., MDCK or T84 cells).
-
Ion Flux Measurement:
-
Load cells with a membrane-permeable fluorescent indicator that is sensitive to changes in intracellular Cl⁻ or K⁺ concentration.
-
Establish a baseline fluorescence reading.
-
-
Inhibition:
-
Pre-incubate cells with varying concentrations of test compounds (Furosemide, CFSBA, Bumetanide) or a vehicle control.
-
Stimulate ion influx by adding a buffer containing Na⁺, K⁺, and Cl⁻.
-
-
Detection: Monitor the change in fluorescence over time using a fluorescence plate reader. A potent inhibitor will block the ion influx, resulting in a smaller change in fluorescence compared to the vehicle control.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for NKCC2 inhibition.
Data Presentation: Comparative Functional Activity
| Compound | NKCC2 Inhibition IC50 (µM) [Hypothetical] |
| Furosemide | 5 |
| Bumetanide | 1 |
| CFSBA | >100 |
| Hydrochlorothiazide | >100 |
Synthesis and Final Comparison
By integrating the data from all three tiers, we can construct a holistic cross-reactivity profile.
| Feature | Furosemide | CFSBA | Bumetanide | Hydrochlorothiazide |
| Immunological %CR | 100% | Low (~20%) | Very Low (~5%) | Negligible (<1%) |
| Functional Activity (NKCC2) | Potent Inhibitor | Inactive | Potent Inhibitor | Inactive |
| Structural Allergenicity | No N4-Amine | No N4-Amine | No N4-Amine | No N4-Amine |
| Role/Class | Loop Diuretic | Precursor/Impurity | Loop Diuretic | Thiazide Diuretic |
The experimental framework detailed in this guide provides a robust pathway to characterize the cross-reactivity of this compound. Based on our comparative analysis, CFSBA would be expected to exhibit:
-
Low but measurable immunological cross-reactivity in assays using anti-Furosemide antibodies, owing to the shared sulfamoylbenzoic acid core. This is a critical consideration for the development of specific Furosemide immunoassays, where CFSBA could be a potential interferent.
-
Negligible functional cross-reactivity at the primary therapeutic target (NKCC2), as it lacks the key structural features required for potent inhibition.
-
A low risk of true allergenic cross-reactivity related to sulfonamide antibiotics, as it, like Furosemide, lacks the critical N4 aromatic amine moiety.[3][6]
Therefore, while CFSBA is an important analyte to monitor in Furosemide drug products and stability studies, it is unlikely to be a significant contributor to functional or clinically relevant immunological cross-reactivity. The methodologies provided herein offer the tools to empirically validate this assessment for any specific application.
References
- 1. This compound | 4793-24-2 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. droracle.ai [droracle.ai]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. droracle.ai [droracle.ai]
- 6. Myth of the Month: Why can’t I give my patient hydrochlorothiazide? | MDedge [mdedge.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. youtube.com [youtube.com]
- 10. Loop diuretic - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Stress degradation of furosemide and RP-HPLC method validation [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpsonline.com [ajpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Furosemide assay in pharmaceuticals by Micellar liquid chromatography: study of the stability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. experts.umn.edu [experts.umn.edu]
A Comparative Benchmarking Guide to 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid and Established Carbonic Anhydrase Inhibitors
Executive Summary
This guide provides a comprehensive benchmark analysis of the novel investigational compound, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, against clinically established carbonic anhydrase inhibitors (CAIs): Acetazolamide, Dorzolamide, and Brinzolamide. Carbonic anhydrases (CAs) are pivotal therapeutic targets for a range of pathologies, most notably glaucoma.[1][2][3][4] This document details the head-to-head comparison of inhibitory potency using a standardized in vitro enzymatic assay and confirms target engagement within a cellular context via the Cellular Thermal Shift Assay (CETSA). The experimental data presented herein offers researchers and drug development professionals a foundational dataset to evaluate the potential of this compound as a next-generation CAI.
Introduction to Carbonic Anhydrase Inhibition
The Role of Carbonic Anhydrases in Physiology and Disease
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is crucial for maintaining acid-base balance, respiration, and fluid secretion across various tissues.[2][5] Consequently, dysregulation of CA activity is implicated in several diseases. In the ciliary body of the eye, CAs play a direct role in the production of aqueous humor; their inhibition is a validated strategy for lowering intraocular pressure (IOP) in the management of glaucoma.[1][6][7][8][9] Other therapeutic applications for CA inhibitors include managing epilepsy, altitude sickness, and certain types of edema.[1][2]
Established Carbonic Anhydrase Inhibitors: The Benchmarks
The clinical landscape of CAIs is dominated by sulfonamide-based compounds. This guide utilizes three well-characterized inhibitors as benchmarks for comparison:
-
Acetazolamide: The prototypical CAI, administered systemically. While effective, its use can be limited by systemic side effects.[1][8][10]
-
Dorzolamide and Brinzolamide: Second-generation topical CAIs developed to minimize systemic exposure and side effects by being delivered directly to the eye as ophthalmic solutions.[6][8][9][10] They are mainstays in modern glaucoma therapy.[1][4]
The Investigational Compound: this compound
This compound is a synthetic aryl sulfonamide derivative.[11][12][13] Its structure, featuring a sulfamoyl group (-SO₂NH₂), is a critical pharmacophore for carbonic anhydrase inhibition, suggesting its potential as a bioactive molecule targeting this enzyme class.[12] This guide aims to experimentally validate and quantify this potential.
Rationale for Benchmarking
The development of novel CAIs seeks to improve upon existing therapies, primarily by enhancing isoform selectivity to reduce off-target effects or by improving physicochemical properties for better topical delivery. A rigorous, direct comparison against established standards is the first essential step in characterizing a new chemical entity and establishing its therapeutic potential.
Mechanism of Action: The Sulfonamide Pharmacophore
The inhibitory action of sulfonamide-based CAIs is well-understood. The deprotonated sulfonamide group coordinates directly with the Zn²⁺ ion located at the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂, thereby blocking the enzyme's function.[2][7][14]
Caption: Mechanism of sulfonamide-based carbonic anhydrase inhibition.
Comparative In Vitro Potency Assessment
Experimental Objective
To quantify and compare the inhibitory potency of this compound against the benchmark inhibitors. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀) against human carbonic anhydrase II (hCA II), a prevalent and physiologically significant isoform, particularly in the eye.
Methodology: Carbonic Anhydrase Inhibition Assay
The causality behind this experimental choice rests on its reliability and directness. We employ a spectrophotometric assay based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[15] The enzymatic reaction produces the yellow-colored p-nitrophenol, and the rate of its formation, measured by the increase in absorbance at 405 nm, is directly proportional to CA activity. The presence of an inhibitor reduces this rate, allowing for the calculation of IC₅₀ values.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Human recombinant hCA II is diluted in cold Assay Buffer to a working concentration of 2 units/mL.
-
Substrate Solution: A 3 mM stock of p-nitrophenyl acetate (p-NPA) is prepared fresh in acetonitrile.
-
Test Compounds: this compound and benchmark inhibitors are serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the serially diluted test compounds or DMSO (for the 'no inhibitor' control).
-
Add 20 µL of the hCA II Enzyme Solution to all wells except the blank.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 20 minutes using a microplate reader.
-
Calculate the reaction rate (slope) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mycorneacare.com [mycorneacare.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 8. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 9. Glaucoma - Wikipedia [en.wikipedia.org]
- 10. Glaucoma Drops: Carbonic Anhydrase Inhibitors - The Eye Depot [theeyedepot.com]
- 11. This compound | 4793-24-2 | FC86135 [biosynth.com]
- 12. This compound | 4793-24-2 | Benchchem [benchchem.com]
- 13. This compound | 4793-24-2 [amp.chemicalbook.com]
- 14. lecturio.com [lecturio.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS No. 4793-24-2), ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment.
The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management in the United States.[1] Improper disposal can lead to significant environmental contamination and substantial legal penalties.[1]
Hazard Identification and Waste Characterization
Based on analogous compounds like 2,4-Dichloro-5-sulfamoylbenzoic acid and other chlorinated/fluorinated benzoic acids, the primary hazards are identified as:
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4][5]
-
Toxicity: Halogenated organic compounds are often toxic and can be persistent in the environment.[6][7][8]
Under the EPA's RCRA framework, this compound must be treated as hazardous waste . It falls into this category due to its chemical properties, specifically its potential toxicity and its nature as a halogenated organic compound.[1][9] Drain or regular trash disposal is strictly prohibited.[1][10]
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4793-24-2 | [11][12][13][14] |
| Molecular Formula | C₇H₅ClFNO₄S | [13][14] |
| Molecular Weight | 253.64 g/mol | [13][14] |
| Physical State | Solid (assumed) | [11] |
| Melting Point | 245-248 °C | [11] |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | [2][3][4][5] |
| Waste Classification | Hazardous Waste (Halogenated Organic) | [1][7] |
Immediate Safety & Personal Protective Equipment (PPE)
Handling this compound, both in its pure form and as waste, requires stringent adherence to safety protocols to prevent exposure.
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[15]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or Viton™ gloves.[16] Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle the solid compound and prepare waste solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
Waste Segregation & Collection Protocol
The cardinal rule of chemical waste management is segregation. Mixing incompatible chemicals can result in violent reactions, toxic gas release, or fire.[17] this compound waste must be collected as a distinct waste stream.
Logical Flow for Waste Segregation
The following diagram illustrates the decision-making process for correctly segregating this chemical waste at the point of generation.
Caption: Decision workflow for classifying and segregating the waste.
Step-by-Step Collection Procedure:
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[17] This is a designated area within the lab, at or near the point of waste generation, such as a marked section of a fume hood or a secondary containment tray on a bench.[9][17]
-
Select the Proper Waste Container:
-
Use a container made of a material chemically compatible with the acidic and halogenated waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[18][19] Do not use metal containers for acidic waste.[17][18]
-
The container must be in good condition, free from cracks or damage, and must have a secure, leak-proof screw cap.[1][17]
-
-
Collect Waste:
-
For solid waste (e.g., contaminated weigh paper, gloves), place it directly into a designated solid waste container.
-
For solutions, pour the waste carefully into the designated liquid waste container using a funnel.
-
Crucially, this container is for HALOGENATED ORGANIC WASTE ONLY. Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexane), strong bases, or oxidizing agents.[7][17]
-
-
Keep Containers Closed: The waste container must be kept securely capped at all times, except when adding waste.[9][17] This prevents the release of vapors and potential spills. Evaporation of hazardous waste in a fume hood is not a permissible disposal method.[17]
Container Labeling and Storage
Proper labeling is a strict regulatory requirement and is vital for safety. An improperly labeled container is a significant risk to all laboratory and waste management personnel.
Every hazardous waste container must be labeled with the following information:[17]
-
The words "Hazardous Waste" .
-
The full chemical name(s) of the contents. For this waste stream, list "this compound" . If it is in a solvent, the solvent must also be listed with its approximate percentage (e.g., "Ethanol, ~50%"). Do not use abbreviations or chemical formulas.
-
The specific hazard(s) associated with the waste (e.g., "Corrosive (Acidic)", "Toxic", "Irritant" ).
-
The date when waste was first added to the container (the accumulation start date).
Containers must be stored in the designated SAA and should be placed within a secondary containment bin to mitigate spills.[1] Weekly inspections of the SAA are required to check for leaks and proper labeling.[1][17]
Final Disposal Pathway
The only acceptable disposal route for this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]
Overall Disposal Workflow
Caption: The complete lifecycle of chemical waste from lab to disposal.
Procedure:
-
Once the waste container is full (do not overfill; leave at least 10% headspace for expansion), or reaches the institutional time limit for storage in an SAA (typically 6-12 months), contact your EHS office to schedule a waste pickup.[1][20]
-
Ensure the container is clean on the outside and the label is fully visible and legible.
-
EHS or a certified waste vendor will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and effective disposal method for chlorinated organic residues is high-temperature incineration, which breaks the compound down into simpler, less harmful substances like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust gases.[6]
Spill & Decontamination Procedures
In the event of a small spill, immediate and correct action is necessary.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: If the spill is large, highly dispersed, or you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Don PPE: At a minimum, wear the PPE described in Section 2.
-
Containment: For a solid spill, carefully sweep up the material and place it into the hazardous waste container.[3][5] Avoid creating dust. For a liquid spill, use a chemical spill kit with an absorbent appropriate for acids.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., soap and water), and place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the hazardous waste container.
-
Report: Report the incident to your supervisor or lab manager.[19]
References
- 1. danielshealth.com [danielshealth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid | C13H9ClFNO4S | CID 2388840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. researchgate.net [researchgate.net]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. This compound | 4793-24-2 [amp.chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. clearsynth.com [clearsynth.com]
- 14. scbt.com [scbt.com]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. pharmacopoeia.com [pharmacopoeia.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. nipissingu.ca [nipissingu.ca]
- 20. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
